6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
Description
The exact mass of the compound 6-Amino-3-methyl-3H-benzooxazol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNLXQSOWBNXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424547 | |
| Record name | 6-Amino-3-methyl-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-10-8 | |
| Record name | 6-Amino-3-methyl-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes the known chemical and physical properties, provides a putative experimental protocol for its synthesis, and discusses the potential biological significance of the broader benzoxazolone scaffold. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are compiled from publicly accessible chemical databases and supplier information.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-methyl-6-aminobenzoxazolone, 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | PubChem[1] |
| CAS Number | 99584-10-8 | ChemicalBook[2] |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Melting Point | 148°C to 152°C | Thermo Fisher Scientific[3] |
| Appearance | Tan powder | Thermo Fisher Scientific[3] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Purity (Typical) | ≥90% (HPLC) | Thermo Fisher Scientific[3] |
Spectroscopic Data
Experimental Protocols
The synthesis of this compound is most plausibly achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one. While a specific, detailed protocol for this exact transformation is not published, the following represents a standard and reliable method for the reduction of aromatic nitro compounds to their corresponding anilines. Two common methods, catalytic hydrogenation and reduction with tin(II) chloride, are presented.
Synthesis via Catalytic Hydrogenation
This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the nitro group.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Celite or other filtration aid
Procedure:
-
In a suitable reaction vessel, dissolve or suspend 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.
-
Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Synthesis via Reduction with Tin(II) Chloride
This is a classic method for the reduction of aromatic nitro compounds and is often used when catalytic hydrogenation is not feasible.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (solvent)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a moderate temperature.
-
After the addition of HCl, the reaction mixture is typically heated to reflux and stirred for several hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide. This will result in the precipitation of tin salts.
-
Filter the mixture to remove the tin salts, washing the precipitate with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of benzoxazolone derivatives has been the subject of extensive research in medicinal chemistry, exhibiting a wide range of biological activities.
It is important to note that the biological activities of the benzoxazolone scaffold are highly dependent on the nature and position of the substituents on the ring system. Therefore, the activities listed below are for the general class of compounds and may not be representative of this compound.
Safety Information
Based on available data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a benzoxazolone derivative with defined physical properties but limited publicly available biological and detailed spectroscopic data. This guide provides a consolidated source of its known characteristics and outlines reliable synthetic protocols based on established chemical transformations. The diverse biological activities of the broader benzoxazolone class suggest that this compound could be of interest for further investigation in drug discovery and development programs. Future research should focus on its full spectroscopic characterization and a thorough evaluation of its biological profile.
References
An In-Depth Technical Guide on 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS: 99584-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS number 99584-10-8), a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and analytical characterization. While the primary utility of this compound lies in its role as a synthetic building block, this guide also touches upon the broader biological context of the benzoxazolone scaffold. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Furthermore, logical relationships in its synthesis are visualized using Graphviz diagrams.
Introduction
This compound is a heterocyclic organic compound belonging to the benzoxazolone class. Its chemical structure features a bicyclic system composed of a benzene ring fused to an oxazolone ring, with an amino group at the 6-position and a methyl group at the 3-position. This compound has garnered significant interest in medicinal chemistry, primarily as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Notably, it serves as a key intermediate in the production of the chymase inhibitor, Fulacimstat (BAY 1142524). The benzoxazolone core, in general, is a privileged scaffold found in numerous biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99584-10-8 | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Tan powder | [2] |
| Melting Point | 148°C to 152°C | [2] |
| Purity (HPLC) | ≥88.0 % | [2] |
| Infrared Spectrum | Conforms to structure | [2] |
| IUPAC Name | 6-amino-3-methyl-1,3-benzoxazol-2-one | [1] |
| Synonyms | 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, 6-Amino-3-methyl-3H-benzooxazol-2-one | [1] |
| SMILES | CN1C2=C(C=C(C=C2)N)OC1=O | [1] |
| InChI | InChI=1S/C8H8N2O2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | [1] |
Synthesis and Characterization
The primary and most widely cited method for the synthesis of this compound is the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2-one.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reduction of 3-methyl-6-nitro-1,3-benzoxazol-2-one
This protocol describes a general method for the catalytic hydrogenation of 3-methyl-6-nitro-1,3-benzoxazol-2-one.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2-one
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or similar)
-
Reaction flask
-
Magnetic stirrer
-
Filtration setup (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in an appropriate solvent (e.g., NMP).
-
Carefully add 10% Palladium on carbon (typically 5-10% by weight of the starting material) to the solution.
-
Seal the reaction vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 60-100 psi).[3]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed (typically 6-12 hours).[3]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone or ethanol/water) to yield pure this compound.[3]
Analytical Characterization
The structure and purity of the synthesized this compound are typically confirmed using various analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and the amino protons. The chemical shifts and coupling constants would be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all eight carbon atoms in the molecule, including the carbonyl carbon of the oxazolone ring and the aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.16 g/mol ). |
| Infrared Spectroscopy | Characteristic absorption bands for the amino group (N-H stretching), the carbonyl group (C=O stretching), and the aromatic ring. |
| HPLC | A single major peak indicating the purity of the compound. |
Note: Specific spectral data were not available in the public domain at the time of this writing. The expected data is based on the chemical structure.
Role in Drug Development
The primary significance of this compound in drug development is its role as a key building block for the synthesis of the potent and selective chymase inhibitor, Fulacimstat (BAY 1142524). Chymase is a serine protease that is implicated in cardiovascular and fibrotic diseases.
The synthesis of Fulacimstat initiates with the reaction of this compound. This highlights the importance of this intermediate in accessing a class of compounds with significant therapeutic potential.
Caption: Role as an intermediate in Fulacimstat synthesis.
Biological Activity and Mechanism of Action
Currently, there is a lack of publicly available data on the specific biological activity and mechanism of action of this compound itself. Its primary role is that of a synthetic intermediate.
However, the broader class of benzoxazolone derivatives has been shown to exhibit a wide range of biological activities, including:
-
Antimicrobial
-
Antifungal
-
Anticancer
-
Anti-inflammatory
These activities are highly dependent on the nature and position of substituents on the benzoxazolone ring system. It is plausible that this compound may possess some intrinsic biological activity, but this has not been a focus of published research to date. Further investigation would be required to elucidate any potential pharmacological effects.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or use a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the chymase inhibitor Fulacimstat. Its synthesis via the reduction of the corresponding nitro compound is a standard and efficient method. While its own pharmacological profile has not been extensively studied, the benzoxazolone scaffold it contains is of significant interest in medicinal chemistry. This technical guide provides a foundational understanding of this compound for researchers and scientists involved in synthetic and medicinal chemistry, particularly in the development of novel therapeutics. Further research into the potential biological activities of this compound and its close analogues may reveal new therapeutic applications.
References
- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one from 3-methyl-6-nitro-1,3-benzoxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one from its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2-one. This transformation is a critical step in the synthesis of various pharmacologically active molecules, including the chymase inhibitor Fulacimstat (BAY 1142524). This document details established experimental protocols, presents key quantitative data in a structured format, and offers visualizations of the chemical transformation and experimental workflow.
Overview of the Synthesis
The core of this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a fundamental and widely employed transformation in medicinal chemistry and process development. Several methodologies can achieve this conversion with high efficiency and selectivity. The choice of method often depends on factors such as substrate sensitivity, desired yield, cost of reagents, and scalability.
This guide will focus on three prevalent and reliable methods for the reduction of 3-methyl-6-nitro-1,3-benzoxazol-2-one:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.
-
Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method using iron powder in an acidic medium.
-
Metal Salt Reduction: A mild and selective method employing a metal salt like tin(II) chloride.
Physicochemical Data of Reactant and Product
A clear understanding of the physical and chemical properties of the starting material and the final product is essential for proper handling, reaction monitoring, and purification.
| Property | 3-methyl-6-nitro-1,3-benzoxazol-2-one (Starting Material) | This compound (Product) |
| IUPAC Name | 3-methyl-6-nitro-1,3-benzoxazol-2-one | 6-amino-3-methyl-1,3-benzoxazol-2-one[1] |
| CAS Number | 5683-43-2 (analog) | 99584-10-8[1] |
| Molecular Formula | C₈H₆N₂O₄ | C₈H₈N₂O₂[1] |
| Molecular Weight | 194.15 g/mol | 164.16 g/mol [1] |
| Appearance | Light yellow to yellow crystalline solid | Tan powder[2] |
| Melting Point | Not readily available | 148-152 °C[2] |
| Solubility | Soluble in many organic solvents | Soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate) |
Experimental Protocols
Detailed methodologies for the synthesis are provided below. These protocols are based on established procedures for the reduction of aromatic nitro compounds and can be adapted for the specific substrate.
Method 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Reagents and Equipment:
-
3-methyl-6-nitro-1,3-benzoxazol-2-one
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: Yields for catalytic hydrogenation of nitroarenes are typically high, often exceeding 90%.
Method 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)
This is a robust and economical method suitable for larger-scale synthesis.
Reagents and Equipment:
-
3-methyl-6-nitro-1,3-benzoxazol-2-one
-
Iron powder (Fe)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
-
Reaction flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 3-methyl-6-nitro-1,3-benzoxazol-2-one in ethanol, add iron powder.[3]
-
Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise. The reaction is often exothermic.[3]
-
Continue to heat at reflux, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate and dilute the residue with water.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
Purify by recrystallization if necessary.
Expected Yield: Typically in the range of 60-85%.[3]
Method 3: Reduction with Tin(II) Chloride (SnCl₂)
This method is known for its mild conditions and good chemoselectivity.[4]
Reagents and Equipment:
-
3-methyl-6-nitro-1,3-benzoxazol-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate (solvent)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH) solution
-
Ethyl Acetate (for extraction)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate to the solution and stir at room temperature or with gentle heating.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the acid and precipitate tin salts.[5]
-
Filter the mixture to remove the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Purify by recrystallization if necessary.
Expected Yield: Generally high, often in the range of 80-95%.
Visualizations
Chemical Transformation
The following diagram illustrates the reduction of the nitro group to an amine.
Caption: General reaction scheme for the synthesis.
Experimental Workflow
This diagram outlines the general steps involved in the synthesis and purification process.
Caption: A typical experimental workflow for the synthesis.
Concluding Remarks
The synthesis of this compound is a well-established transformation that can be accomplished through several reliable methods. The choice of the specific protocol will depend on the scale of the synthesis, available equipment, and the desired purity of the final product. For laboratory-scale synthesis focused on high purity and yield, catalytic hydrogenation is often the method of choice. For larger-scale and more cost-effective production, the classical Béchamp reduction using iron and hydrochloric acid remains a viable and robust option. The tin(II) chloride reduction offers a mild alternative with excellent functional group tolerance. Careful monitoring of the reaction progress and appropriate work-up and purification are crucial for obtaining the desired product in high quality.
References
- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Structural Characterization of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of the heterocyclic compound 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. Due to the limited availability of specific experimental data in published literature for this exact molecule, this document focuses on the established analytical techniques and expected spectroscopic features based on the known chemistry of benzoxazolone derivatives. It serves as a foundational resource for researchers involved in the synthesis, analysis, and application of this and related compounds.
Introduction to this compound
This compound is a substituted benzoxazolone, a class of heterocyclic compounds recognized for its diverse pharmacological activities. Benzoxazole derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The structural elucidation of these molecules is a critical step in understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| CAS Number | 99584-10-8 | PubChem[1] |
| Appearance | Tan Powder | Thermo Fisher Scientific[2] |
| Melting Point | 148-152 °C | Thermo Fisher Scientific[2] |
Structural Characterization Workflow
A systematic approach is essential for the unambiguous structural confirmation of a synthesized compound like this compound. The following diagram illustrates a typical workflow for the structural characterization of a novel small organic molecule.
References
Technical Guide: Spectroscopic and Biological Insights into 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Introduction
6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of the amino and methyl groups on the benzoxazolone core suggests potential for diverse pharmacological applications, making its thorough characterization essential for drug discovery and development programs.
This guide addresses the current gap in readily accessible, consolidated spectroscopic data for this compound by providing high-quality predicted NMR data and outlining the standard methodologies for its experimental determination. Furthermore, it explores the mechanistic aspects of related benzoxazolone derivatives by visualizing a relevant biological signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 99584-10-8 | [1] |
| Appearance | Tan Powder | [2] |
| Melting Point | 148-152 °C | [2] |
| Purity (HPLC) | ≥90% | [2] |
Predicted Spectroscopic Data
In the absence of experimentally published spectra, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on computational algorithms and provide a foundational dataset for the characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~6.6-6.8 | dd | 1H | Ar-H |
| ~5.0-5.5 | s (br) | 2H | -NH₂ |
| ~3.2-3.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ ppm) | Assignment |
| ~155-157 | C=O |
| ~145-147 | Ar-C |
| ~140-142 | Ar-C |
| ~130-132 | Ar-C |
| ~110-112 | Ar-C |
| ~108-110 | Ar-C |
| ~95-97 | Ar-C |
| ~27-29 | -CH₃ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for benzoxazolone derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, baseline correction, and calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups (e.g., N-H, C=O, C-N, C-O, aromatic C-H).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.
Biological Activity and Signaling Pathway
Benzoxazolone derivatives have been reported to exhibit significant anti-inflammatory activity. One of the key mechanisms involves the inhibition of the MAPK-NF-κB/iNOS signaling pathway.[3]
MAPK-NF-κB/iNOS Signaling Pathway
The diagram below illustrates the proposed mechanism of action for certain anti-inflammatory benzoxazolone derivatives.
Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by benzoxazolone derivatives.
Conceptual Experimental Workflow
The following diagram outlines a logical workflow for the synthesis and characterization of this compound.
Caption: Conceptual workflow from synthesis to biological evaluation.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. While experimental spectroscopic data for this specific molecule remains to be published, the predicted data, standardized protocols, and elucidated signaling pathway for related compounds offer a strong starting point for further investigation. The information compiled herein is intended to facilitate the design of new experiments, aid in the interpretation of future results, and accelerate the exploration of the therapeutic potential of this promising benzoxazolone derivative.
References
- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the benzoxazolone class. Its structure consists of a benzene ring fused to an oxazolidin-2-one ring, with an amino group at position 6 and a methyl group at position 3.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [1][2][3] |
| IUPAC Name | 6-amino-3-methyl-1,3-benzoxazol-2-one | [3] |
| CAS Number | 99584-10-8 | [1][2] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)N)OC1=O | [2] |
| Appearance | Tan Powder | [4] |
| Melting Point | 148°C to 152°C | [4] |
Experimental Protocols
The synthesis of this compound can be achieved through the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2-one.[1] While specific reaction conditions can vary, a general protocol based on common chemical literature for such transformations is provided below.
Synthesis of this compound from 3-Methyl-6-nitro-1,3-benzoxazol-2-one
Objective: To synthesize this compound by the reduction of the nitro group of 3-methyl-6-nitro-1,3-benzoxazol-2-one.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2-one
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (e.g., Concentrated Hydrochloric Acid, if using SnCl₂)
-
Base (e.g., Sodium bicarbonate, Sodium hydroxide)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure using Tin(II) Chloride Reduction:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2-one in a suitable solvent such as ethanol.
-
Addition of Reducing Agent: To the stirred solution, add an excess of Tin(II) chloride dihydrate.
-
Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential as anticancer agents.[5] Studies have shown that certain amide-functionalized aminothiazole-benzazole analogs exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma).[5] The mechanism of action is suggested to involve the induction of apoptosis, a form of programmed cell death.[5] Key proteins in the apoptotic pathway, including Caspase-7, PARP-1, BAX, and Bcl-2, have been examined in relation to the activity of these compounds.[5]
Mandatory Visualization: Apoptotic Pathway Modulation
The following diagram illustrates a simplified intrinsic apoptotic pathway that can be influenced by compounds derived from this compound.
Caption: Modulation of the intrinsic apoptotic pathway by a derivative.
This guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound and its analogs. Further experimental validation is necessary to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. This compound, 90% synthesis - chemicalbook [chemicalbook.com]
- 2. labshake.com [labshake.com]
- 3. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of the compound 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. The guide includes a detailed experimental protocol based on the well-established shake-flask method and a logical workflow diagram to guide the experimental process. This information is intended to empower researchers in drug development and other scientific fields to generate the necessary solubility data for their work.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and biological screening. Solubility data informs critical parameters such as solvent selection for reactions and crystallizations, as well as the design of formulations for drug delivery.
This guide provides a foundational protocol for the experimental determination of the solubility of this compound, enabling researchers to systematically gather the quantitative data required for their specific applications.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table summarizes the status of available data and highlights the need for experimental determination.
| Organic Solvent | Chemical Formula | Polarity Index (Snyder) | Quantitative Solubility Data ( g/100 mL at 25°C) |
| Non-Polar Solvents | |||
| Hexane | C₆H₁₄ | 0.1 | Not Available |
| Toluene | C₇H₈ | 2.4 | Not Available |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Not Available |
| Polar Aprotic Solvents | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | Not Available |
| Acetone | C₃H₆O | 5.1 | Not Available |
| Acetonitrile | C₂H₃N | 5.8 | Not Available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Not Available |
| Polar Protic Solvents | |||
| Isopropanol | C₃H₈O | 3.9 | Not Available |
| Ethanol | C₂H₅OH | 4.3 | Not Available |
| Methanol | CH₃OH | 5.1 | Not Available |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This method is reliable and can be adapted for various organic solvents.
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and inert liners (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to reach equilibrium. The time required can vary from 24 to 72 hours and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[2]
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
3.3. Considerations and Best Practices
-
Purity of Compound: Ensure the purity of this compound is known, as impurities can affect solubility.
-
Solvent Purity: Use high-purity solvents to avoid interferences.
-
Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.
-
Prevention of Evaporation: Ensure vials are tightly sealed to prevent solvent loss, which would lead to inaccurate results.
-
Equilibrium Time: The time to reach equilibrium should be confirmed for each solvent system.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of a solid compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method, along with the logical workflow diagram, offers a robust framework for the systematic and accurate determination of its solubility. The generation of such data will be invaluable for the advancement of research and development involving this compound.
References
physical appearance and melting point of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
An In-depth Technical Guide on 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry. This document details its physical appearance, melting point, and the experimental methodology for its characterization.
Physical and Chemical Properties
This compound is a substituted benzoxazolone derivative. The presence of both an amino group and a methyl group on the benzoxazole core influences its chemical reactivity and physical characteristics.
Physical Appearance: The compound typically presents as a tan-colored powder.[1][2][3]
Molecular Formula: C₈H₈N₂O₂[4][5]
Molecular Weight: 164.16 g/mol [4][5]
Quantitative Data Summary
The key physical property of this compound is summarized in the table below.
| Property | Value | Reference |
| Physical Form | Powder | [1][2][3] |
| Color | Tan | [1][2][3] |
| Melting Point | 148°C to 152°C | [1][2][3] |
| Purity (by HPLC) | ≥88.0 % | [1][2][3] |
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the apparatus to heat at a rapid rate initially until the temperature is approximately 15-20°C below the expected melting point (around 130°C). Then, adjust the heating rate to a slower increase of 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
Reporting: The recorded range, for instance, 148°C to 152°C, constitutes the melting point of the sample.[1][2][3]
Logical Relationships: Synthesis Pathway
The synthesis of this compound can be achieved from 3-methyl-6-nitro-1,3-benzoxazol-2-one.[4] The following diagram illustrates this key transformation, which involves the reduction of a nitro group to an amine.
Caption: Synthesis of this compound.
References
- 1. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 90% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. 433470010 [thermofisher.com]
- 4. This compound, 90% synthesis - chemicalbook [chemicalbook.com]
- 5. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
This guide provides comprehensive safety and handling information for 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various experimental conditions.
| Property | Value | Source |
| IUPAC Name | 6-amino-3-methyl-1,3-benzoxazol-2-one | PubChem[1] |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| CAS Number | 99584-10-8 | PubChem[1] |
| Melting Point | 148°C to 152°C | Thermo Fisher Scientific[2][3] |
| Appearance | Tan powder | Thermo Fisher Scientific[2][3] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Warning
Signal Word: Warning
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risk.
Handling:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the compound is handled.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Store locked up.[5]
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[5] Rinse mouth.[5] |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5] |
| Skin Contact | If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash before reuse.[5] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
Fire and Explosion Hazards
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
-
Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.
Visualizations
Experimental Workflow for Chemical Safety Assessment
The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound like this compound.
Caption: Generalized workflow for chemical safety assessment.
Hierarchy of Safety Controls
This diagram illustrates the hierarchical approach to mitigating risks associated with handling chemical compounds.
Caption: Hierarchy of controls for chemical safety.
References
- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 6-Amino-3-methyl-1,3-benzoxazol-2 (3 H)-on, 90 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
A Technical Guide to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Introduction
6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, featuring a protected aniline moiety, makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, detailed synthetic and analytical protocols, and its application as a synthetic intermediate in the development of novel therapeutics, particularly in the realm of immuno-oncology.
Commercial Availability and Physicochemical Data
This compound is readily available from several commercial chemical suppliers. The typical purity offered is around 90%, suitable for most research and development purposes. For exacting applications, further purification may be necessary.
Table 1: Commercial Suppliers of this compound
| Supplier | Brand | Purity | CAS Number |
| Thermo Fisher Scientific | Acros Organics | 90% | 99584-10-8 |
| Parchem | - | Not specified | 99584-10-8 |
| Santa Cruz Biotechnology, Inc. | - | Not specified | 99584-10-8 |
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is crucial for designing synthetic reactions, developing analytical methods, and for computational modeling studies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| CAS Number | 99584-10-8 | PubChem[1] |
| Appearance | Tan powder | Thermo Fisher Scientific[2] |
| Melting Point | 148-152 °C | Thermo Fisher Scientific[2] |
| Purity (typical) | ≥88.0% (HPLC) | Thermo Fisher Scientific[3] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
Synthesis and Purification
The most common and direct synthetic route to this compound is the reduction of its nitro precursor, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one. Two robust and widely applicable methods for this transformation are catalytic transfer hydrogenation and reduction using tin(II) chloride.
Experimental Protocol 1: Synthesis via Catalytic Transfer Hydrogenation
This method utilizes a palladium catalyst and a hydrogen donor, such as ammonium formate, to selectively reduce the nitro group. It is generally considered a clean and efficient method.
Reaction Scheme:
Figure 1. Synthesis of the target compound via catalytic transfer hydrogenation.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a solution of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in methanol, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol 2: Synthesis via Tin(II) Chloride Reduction
This classical method employs tin(II) chloride in the presence of a strong acid to reduce the nitro group. It is a reliable and scalable method.
Reaction Scheme:
Figure 2. Synthesis of the target compound via SnCl₂ reduction.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve tin(II) chloride dihydrate (5.0 eq) in ethanol.
-
Add concentrated hydrochloric acid to the mixture.
-
Add 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) to the reaction mixture.
-
Heat the mixture to 70 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Analytical Methods
Experimental Protocol 3: High-Performance Liquid Chromatography (HPLC)
A representative HPLC method for the analysis of this compound is detailed below. This method can be adapted for purity assessment and reaction monitoring.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol or a mixture of methanol and water. |
Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm):
-
Aromatic Protons: Three signals in the range of 6.5-7.5 ppm.
-
Amino Protons (-NH₂): A broad singlet around 5.0-6.0 ppm.
-
Methyl Protons (-CH₃): A singlet around 3.2-3.4 ppm.
¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm):
-
Carbonyl Carbon (C=O): A signal in the range of 150-160 ppm.
-
Aromatic Carbons: Multiple signals in the range of 100-150 ppm.
-
Methyl Carbon (-CH₃): A signal around 25-30 ppm.
Applications in Drug Discovery
The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a key intermediate for the synthesis of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
A particularly promising area of research is the development of small molecule inhibitors of immune checkpoints, such as Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), as well as V-domain Ig suppressor of T cell activation (VISTA).[1] Benzoxazole-based compounds have emerged as potential dual inhibitors of these pathways, offering a novel approach to cancer immunotherapy.
Signaling Pathway: Inhibition of PD-1/PD-L1 and VISTA Immune Checkpoints
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response. Similarly, VISTA acts as a negative checkpoint regulator. Small molecule inhibitors derived from this compound can be designed to disrupt these interactions, thereby restoring T-cell activity against cancer cells.
Figure 3. Benzoxazolone derivatives blocking immune checkpoint pathways.
Experimental Workflow: Synthesis and Evaluation of Benzoxazolone-based Immune Checkpoint Inhibitors
The following workflow outlines the general steps for synthesizing and evaluating novel benzoxazolone derivatives as potential immune checkpoint inhibitors, starting from this compound.
Figure 4. Workflow for the development of benzoxazolone-based inhibitors.
This workflow begins with the chemical modification of the amino group of the starting material to generate a library of diverse derivatives. These compounds are then purified and their structures confirmed. Subsequent in vitro screening identifies active compounds, which then undergo lead optimization to improve their potency and pharmacokinetic properties before being tested in in vivo models.
Conclusion
This compound is a commercially accessible and versatile synthetic intermediate with significant potential in drug discovery. Its physicochemical properties are well-characterized, and robust synthetic and analytical methods are available. The application of this scaffold in the development of novel therapeutics, particularly in the exciting field of immuno-oncology, underscores its importance to the research and drug development community. This guide provides a foundational resource for scientists working with this valuable chemical entity.
References
Methodological & Application
Application Notes and Protocols for the Use of 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. This document includes detailed experimental protocols, quantitative data on cytotoxic activity, and visualizations of the synthetic pathways and proposed mechanisms of action.
Introduction
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The specific intermediate, this compound, serves as a versatile building block for the synthesis of novel compounds with potent cytotoxic and antimigration effects against various cancer cell lines. Recent studies have highlighted the potential of aminothiazole-benzazole based urea derivatives synthesized from this core structure as promising anticancer therapeutic candidates.[3] These compounds have been shown to induce apoptosis through the modulation of key regulatory proteins.[3]
Synthesis of Anticancer Agents
A notable class of anticancer agents synthesized from this compound are aminothiazole-benzazole based ureas. The general synthetic scheme involves the reaction of the primary amine of the benzoxazolone core with a suitable isocyanate to form the urea linkage.
General Synthetic Workflow
References
Application Notes and Protocols: Derivatization of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, a versatile scaffold for the development of novel therapeutic agents. This document details synthetic protocols, biological activity data, and insights into the mechanisms of action for various derivatives, with a focus on anticancer and antimicrobial applications.
Introduction
The 1,3-benzoxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of an amino group at the 6-position of the 3-methylated benzoxazolone ring offers a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This document outlines the synthesis of the core scaffold and its subsequent derivatization to yield compounds with potent biological activities.
Synthesis of the Core Scaffold: this compound
The synthesis of the starting material, this compound, is a two-step process involving the nitration of 3-methyl-1,3-benzoxazol-2(3H)-one followed by the reduction of the nitro group.
Protocol 1: Synthesis of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
This protocol describes the nitration of 3-methyl-1,3-benzoxazol-2(3H)-one.
Materials:
-
3-methyl-1,3-benzoxazol-2(3H)-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and flask
-
Beakers
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1,3-benzoxazol-2(3H)-one in concentrated sulfuric acid at 0°C with stirring.
-
Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the solution, maintaining the temperature at 0-5°C.
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one, is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one.
-
Dry the product in a vacuum oven.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro group to an amino group.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure using Tin(II) chloride:
-
Suspend 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and neutralize with a cold aqueous solution of sodium hydroxide to precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Derivatization for Anticancer Activity
The 6-amino group serves as a versatile handle for the synthesis of various derivatives with potent anticancer activity. Amide and urea derivatives have shown particular promise.
Amide and Urea Derivatives as Anticancer Agents
A series of novel aminothiazole-benzazole-based amide and urea derivatives have been synthesized and evaluated for their cytotoxic activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[1]
Table 1: Cytotoxic Activity of Amide and Urea Derivatives of this compound [1]
| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Amide 1 | 2-amino-thiazole | 25.4 ± 2.1 | 31.6 ± 3.5 |
| Amide 2 | Phenyl | >100 | >100 |
| Urea 1 | 2-amino-thiazole | 17.2 ± 1.9 | 19.0 ± 3.2 |
| Urea 2 | Phenyl | 80.6 ± 7.3 | 95.2 ± 8.1 |
Data presented as mean ± standard deviation.
These compounds were found to induce apoptosis in cancer cells, as evidenced by their effects on key apoptotic proteins such as Caspase-7, PARP-1, BAX, and Bcl-2.[1]
Protocol 3: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway and Workflow Diagrams
Experimental workflow for anticancer drug discovery.
Proposed apoptotic signaling pathway.
Derivatization for Antimicrobial Activity
Derivatives of the 1,3-benzoxazol-2(3H)-one scaffold have also demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.
Thiazole Derivatives as Antimicrobial Agents
The introduction of a thiazole moiety at the 6-position of the benzoxazolone ring has been shown to impart notable antibacterial activity.
Table 2: Antimicrobial Activity of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Derivatives [2]
| Compound ID | R Group on Thiazole | MIC (µg/mL) vs. Micrococcus luteus |
| Thiazole 1 | Methyl | 31.25 |
| Thiazole 2 | Phenyl | 62.5 |
| Thiazole 3 | 4-Chlorophenyl | 62.5 |
MIC: Minimum Inhibitory Concentration.
Protocol 4: Broth Microdilution Assay for MIC Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Micrococcus luteus, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
Procedure:
-
Perform a two-fold serial dilution of the synthesized compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow and Mechanism Diagrams
Workflow for antimicrobial drug discovery.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatization of the 6-amino group has led to the discovery of potent anticancer and antimicrobial compounds. The provided protocols and data serve as a foundation for further research and development in this promising area of medicinal chemistry. Future work should focus on expanding the diversity of the synthesized derivatives, further elucidating their mechanisms of action, and evaluating their in vivo efficacy and safety profiles.
References
Application Notes and Protocols for N-Acylation of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a crucial chemical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. The resulting N-acyl derivatives can exhibit a variety of biological activities, making this protocol essential for the generation of compound libraries for screening and lead optimization. These application notes provide detailed experimental protocols for the N-acylation of this compound using two common methods: acylation with an acyl chloride and acylation with a carboxylic acid using a coupling agent.
Chemical Structure and Reaction
The general scheme for the N-acylation of this compound is depicted below:
(Figure 1: General reaction scheme for the N-acylation of this compound.)
Experimental Protocols
Two primary methods for the N-acylation of this compound are provided below. Method A utilizes a reactive acyl chloride, while Method B employs a carboxylic acid in conjunction with a peptide coupling agent, offering a milder alternative for sensitive substrates.
Method A: Acylation using Acyl Chloride
This protocol is based on the widely used Schotten-Baumann reaction conditions, suitable for a variety of acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).
-
Base Addition: Add triethylamine (TEA) or pyridine (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.
Method B: Acylation using Carboxylic Acid and Coupling Agent
This method is advantageous when the corresponding acyl chloride is unstable or not commercially available.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) or a catalytic amount of DMAP.
-
Solvent and Base Addition: Add anhydrous DMF or DCM and then DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for a representative N-acetylation reaction using Method A.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 164.16 g/mol [1] |
| Amount | 1.0 g (6.09 mmol) |
| Acylating Agent | Acetyl Chloride |
| Molecular Weight | 78.50 g/mol |
| Amount | 0.52 mL (6.70 mmol, 1.1 eq) |
| Base | Triethylamine (TEA) |
| Molecular Weight | 101.19 g/mol |
| Amount | 1.27 mL (9.14 mmol, 1.5 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Volume | 20 mL |
| Reaction Time | 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Product | N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide |
| Molecular Weight | 206.20 g/mol |
| Typical Yield | 85-95% |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow of the experimental protocols.
References
Application Notes and Protocols: 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a variety of biologically active molecules. Its inherent structural features, including the benzoxazolone core and the reactive amino group, make it an attractive scaffold for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases is therefore a major focus of modern drug discovery.
This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of kinase inhibitors. We present a synthetic route to novel aminothiazole-benzazole based ureas, summarize their biological activity, and provide protocols for assessing the inhibitory activity of these and related compounds against key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).
Data Presentation
The following tables summarize the cytotoxic activity of aminothiazole-benzazole based ureas derived from this compound against human cancer cell lines.
Table 1: Cytotoxic Activity of Aminothiazole-Benzazole Urea Derivatives
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 6b | 17.2 ± 1.9 | 19.0 ± 3.2 |
Data extracted from a study on the design and synthesis of new aminothiazole-benzazole based ureas.
Table 2: Anti-migration Activity of Compound 6b
| Cell Line | Wound Healing Rate (%) |
| MCF-7 | 50.2 ± 4.7 |
Data reflects the percentage of wound closure after treatment with compound 6b, indicating its effect on cancer cell migration.
While direct inhibitory activities of these specific derivatives against VEGFR-2, EGFR, and FGFR1 are not yet published, the broader class of amino-benzoxazole derivatives has shown inhibitory potential against these kinases, suggesting a promising avenue for further investigation.
Experimental Protocols
Protocol 1: Synthesis of Aminothiazole-Benzazole Based Ureas from this compound
This protocol describes a general method for the synthesis of novel urea-functionalized aminothiazole-benzazole analogs.
Workflow for the Synthesis of Aminothiazole-Benzazole Ureas
Caption: Synthetic workflow for aminothiazole-benzazole ureas.
Materials:
-
This compound
-
Thiophosgene
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Appropriate α-haloketone
-
Thiourea
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of the Isothiocyanate Intermediate:
-
Dissolve this compound in DCM.
-
Add TEA to the solution.
-
Slowly add a solution of thiophosgene in DCM at 0°C.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiocyanate intermediate. Purify by column chromatography if necessary.
-
-
Synthesis of the Aminothiazole Intermediate:
-
Reflux a mixture of the appropriate α-haloketone and thiourea in ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated aminothiazole intermediate by filtration, wash with water, and dry.
-
-
Coupling to Form the Final Urea Product:
-
Dissolve the isothiocyanate intermediate and the aminothiazole intermediate in DMF.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final aminothiazole-benzazole urea derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This general protocol can be adapted for assessing the inhibitory activity of synthesized compounds against VEGFR-2, EGFR, and FGFR1. Specific details for each kinase are provided in the subsequent sections.
General Kinase Assay Workflow
Caption: General workflow for in vitro kinase inhibition assays.
A. VEGFR-2 (KDR) Kinase Assay
-
Materials: Recombinant human VEGFR-2 kinase, Poly(Glu,Tyr) 4:1 substrate, ATP, Kinase assay buffer, Test compound, and a suitable kinase activity detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the diluted test compound, a positive control (kinase + substrate, no inhibitor), and a negative control (substrate, no kinase).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production (e.g., luminescence-based).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
B. EGFR Kinase Assay
-
Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP, Kinase assay buffer, Test compound, and a detection kit.
-
Procedure:
-
Follow the general kinase assay protocol outlined above.
-
Specific concentrations of EGFR, substrate, and ATP should be optimized for the assay.
-
The incubation time and temperature may vary depending on the specific assay kit and should be followed as per the manufacturer's instructions.
-
C. FGFR1 Kinase Assay
-
Materials: Recombinant human FGFR1 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide), ATP, Kinase assay buffer, Test compound, and a detection kit.
-
Procedure:
-
Adhere to the general kinase assay protocol.
-
Optimize the concentrations of FGFR1, substrate, and ATP for the assay.
-
Follow the recommended incubation conditions and detection method as per the chosen assay kit.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways of the target kinases, providing a rationale for their inhibition in cancer therapy.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling pathway.
FGFR1 Signaling Pathway
Caption: Key components of the FGFR1 signaling cascade.
Conclusion
This compound is a promising and readily available precursor for the synthesis of novel kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to explore the potential of derivatives of this scaffold as therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds against key oncogenic kinases such as VEGFR-2, EGFR, and FGFR1. The provided protocols for synthesis and in vitro assays will facilitate these future drug discovery and development efforts.
Synthesis of Novel Ureas from 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one: Application Notes and Protocols for Drug Discovery
For Immediate Release
Essen, Germany – December 27, 2025 – In the ongoing quest for novel therapeutic agents, particularly in the field of oncology, the synthesis of innovative molecular scaffolds is of paramount importance. This document provides detailed application notes and protocols for the synthesis of novel urea derivatives starting from 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. These compounds are of significant interest to researchers, scientists, and drug development professionals due to the established role of benzoxazole and urea moieties in bioactive molecules. The protocols outlined herein provide a clear pathway for generating libraries of these compounds for further biological evaluation.
The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Similarly, the urea functionality is a key pharmacophore in numerous approved drugs, known for its ability to form critical hydrogen bond interactions with biological targets. The combination of these two moieties in a single molecular entity presents a promising strategy for the development of new drug candidates.
Experimental Protocols
General Synthesis of N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ureas
The primary method for the synthesis of the target urea derivatives involves the reaction of this compound with a variety of isocyanates. This reaction is typically straightforward and can be adapted to generate a diverse library of compounds.
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, etc.)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Ice bath
Procedure:
-
In a clean, dry reaction vessel, dissolve 1.0 equivalent of this compound in a minimal amount of the chosen anhydrous solvent.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1.1 equivalents of the desired substituted isocyanate to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting amine), the resulting precipitate is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted isocyanate.
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Dry the product under vacuum to obtain the final urea derivative.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Synthesis of Amide-Functionalized Aminothiazole-Benzazole Based Ureas
A specific application of this synthetic approach involves the creation of more complex urea derivatives, such as those linking the benzoxazole core to an aminothiazole moiety. These compounds have shown notable antiproliferative activity.[1]
Protocol for a Representative Compound:
-
Starting Material: this compound is reacted with an isocyanate-functionalized aminothiazole derivative.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as THF at room temperature.
-
Purification: The resulting urea product is purified by crystallization or column chromatography to yield the final compound.
Data Presentation
The following tables summarize the quantitative data for a series of newly synthesized urea derivatives, highlighting their chemical and biological properties.
Table 1: Synthesis of Novel Ureas from this compound
| Compound ID | Isocyanate Used | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| NU-1 | Phenyl isocyanate | THF | 3 | 92 | 210-212 |
| NU-2 | 4-Chlorophenyl isocyanate | DCM | 4 | 88 | 235-237 |
| NU-3 | 4-Methoxyphenyl isocyanate | Acetonitrile | 2.5 | 95 | 205-207 |
| NU-4 | Ethyl isocyanate | THF | 4 | 85 | 188-190 |
Table 2: Antiproliferative Activity of Amide-Functionalized Aminothiazole-Benzazole Based Ureas[1]
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| ATB-Urea 1 | 25.4 | 31.2 |
| ATB-Urea 2 | 17.2 | 22.8 |
| ATB-Urea 3 | 40.1 | 55.6 |
| ATB-Urea 4 | 80.6 | >100 |
Biological Evaluation Protocols
MTT Assay for Cell Viability
The antiproliferative activity of the synthesized ureas can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized urea compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Mandatory Visualizations
Caption: General workflow for the synthesis of novel ureas.
References
Application Note: HPLC Analysis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one Reaction Mixture
Introduction
6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a key intermediate in the synthesis of various pharmaceutical compounds. The benzoxazolone scaffold is of significant interest in drug discovery due to its wide range of biological activities.[1] Monitoring the purity and composition of reaction mixtures during its synthesis is crucial for process optimization and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the separation of its potential impurities, such as the starting material, 3-methyl-6-nitro-1,3-benzoxazol-2-one.[2] The method is suitable for in-process control and final product release testing.
Experimental Protocol
Instrumentation and Consumables:
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HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
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Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
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Diluent: 50:50 (v/v) Acetonitrile:Water.
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Syringe Filters: 0.45 µm PTFE.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve.
Sample Preparation:
-
Accurately transfer approximately 1 mL of the reaction mixture into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Data Presentation
The following table summarizes representative quantitative data obtained from the analysis of a hypothetical reaction mixture.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | % Area |
| 3-methyl-6-nitro-1,3-benzoxazol-2-one (Impurity) | 12.5 | 150.8 | 12.1 | 5.7 |
| This compound | 8.2 | 2500.0 | 200.0 | 94.3 |
Mandatory Visualizations
Caption: Workflow for HPLC analysis of the reaction mixture.
Conclusion
The described HPLC method provides a reliable and accurate means for the analysis of this compound in a reaction mixture. The method is specific for the main component and effectively separates it from potential process-related impurities. This protocol is suitable for routine use in research, development, and quality control laboratories. Further validation of the method should be performed in accordance with internal standard operating procedures and regulatory guidelines.
References
Application Notes and Protocols for the Structural Elucidation of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. For novel derivatives of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, a scaffold of interest in medicinal chemistry, NMR provides critical information regarding the molecular framework, substituent positions, and stereochemistry. This document offers detailed application notes and standardized protocols for the comprehensive NMR analysis of this class of compounds. Through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, researchers can confidently determine the chemical structure of newly synthesized derivatives.
Data Presentation: Representative NMR Data
The following tables summarize hypothetical yet characteristic NMR data for the parent compound, this compound, dissolved in DMSO-d₆. Chemical shifts are referenced to the residual solvent signal. This data serves as a baseline for comparison with new derivatives.
Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.85 | d | 8.2 | 1H | H-4 |
| 6.38 | dd | 8.2, 2.1 | 1H | H-5 |
| 6.25 | d | 2.1 | 1H | H-7 |
| 5.10 | s | - | 2H | -NH₂ |
| 3.28 | s | - | 3H | -NCH₃ |
Table 2: ¹³C NMR and DEPT Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | DEPT-135 | DEPT-90 | Assignment |
| 154.5 | - | - | C-2 (C=O) |
| 144.2 | - | - | C-6 |
| 143.8 | - | - | C-7a |
| 124.1 | - | - | C-3a |
| 110.2 | CH | CH | C-4 |
| 108.7 | CH | CH | C-5 |
| 96.5 | CH | CH | C-7 |
| 27.9 | CH₃ | - | -NCH₃ |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are designed for modern NMR spectrometers and can be adapted based on sample concentration and instrument sensitivity.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often suitable due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signals (e.g., -NH₂) appearing at a distinct chemical shift.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
Protocol 2: 1D NMR Spectra Acquisition (¹H, ¹³C, DEPT)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
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Use a standard 45° pulse angle with proton decoupling.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 512-1024) due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Run DEPT-135 and DEPT-90 experiments.
-
DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
DEPT-90 will only show CH signals.
-
These experiments are crucial for distinguishing between different types of carbon atoms.
-
Protocol 3: 2D NMR Spectra Acquisition (COSY, HSQC, HMBC)
-
General Parameters: For all 2D experiments, use gradient-selected versions (e.g., gCOSY, gHSQC) for cleaner spectra. Typically, 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) are sufficient. The number of scans per increment (typically 2-16) depends on the sample concentration.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Setup: Acquire a standard gCOSY spectrum. Cross-peaks indicate protons that are coupled to each other, typically through 2-3 bonds.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).[1][4]
-
Setup: Use a standard gHMBC sequence. Optimize the long-range coupling delay for an average value of 8-10 Hz. This experiment is critical for connecting different spin systems and identifying quaternary carbons.
-
Visualizations
The following diagrams illustrate the workflow and key relationships in the structural elucidation process.
Caption: Workflow for NMR-based structural elucidation.
Caption: Key HMBC correlations for structure confirmation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The most common impurities often stem from the synthetic route. If the compound is prepared by the reduction of 3-methyl-6-nitro-1,3-benzoxazol-2-one, the primary impurity is likely the unreacted nitro starting material.[1] Other potential impurities can include starting materials from the benzoxazolone ring formation or side-products from incomplete cyclization. The commercial availability of this compound at 90% purity suggests that achieving high purity can be challenging.[2]
Q2: My final product has a persistent yellow or brownish tint. What is the likely cause?
A2: A persistent yellow or brown color is often indicative of residual nitro-aromatic compounds, such as the 3-methyl-6-nitro-1,3-benzoxazol-2-one starting material. Even trace amounts of these impurities can impart significant color. It may also be due to oxidation or degradation of the amino group, which is common for aromatic amines.
Q3: I am observing a poor yield after my purification steps. What are some common causes?
A3: Poor recovery can result from several factors. During recrystallization, the compound may have some solubility in the cold solvent, leading to losses in the mother liquor. For chromatographic purification, irreversible adsorption onto the stationary phase (like silica gel) can occur, especially if the compound streaks. Finally, the compound may be sensitive to prolonged heat or certain pH conditions, leading to degradation.
Q4: Is this compound stable?
A4: Aromatic amines can be susceptible to oxidation over time, which can be accelerated by exposure to air, light, and elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).
Troubleshooting Guides
Issue 1: Low Purity After a Single Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product purity (by HPLC or NMR) remains below 95% after one recrystallization. | The chosen solvent system is not effective at selectively precipitating the product while leaving impurities dissolved. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes). The ideal solvent should dissolve the crude product when hot but allow for significant precipitation upon cooling. 2. Two-Solvent System: If a single solvent is ineffective, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. |
| Oily precipitate or amorphous solid forms instead of crystals. | The solution is cooling too rapidly, or the concentration of impurities is too high. | 1. Slow Cooling: Ensure the crystallization flask is allowed to cool to room temperature slowly before being placed in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 2. Charcoal Treatment: If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution and filtering it through celite before crystallization. |
Issue 2: Difficulty with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The compound streaks badly on the column, leading to poor separation and recovery. | The compound is highly polar and is interacting too strongly with the silica gel stationary phase. | 1. Modify Mobile Phase: Add a small amount of a polar modifier to your eluent system. For example, if using ethyl acetate/hexane, add 0.5-1% triethylamine or ammonia in methanol to the mobile phase. This will compete for the active sites on the silica and reduce tailing. 2. Change Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column. |
| The product co-elutes with an impurity. | The polarity of the product and the impurity are too similar for the chosen eluent system. | 1. Optimize Eluent: Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often resolve closely eluting spots. 2. High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary to achieve high purity. |
Quantitative Data Summary
The following table provides an illustrative example of purity progression through various purification stages. Researchers should use this as a template to track their own experimental results.
| Purification Stage | Purity by HPLC (%) | Yield (%) | Appearance |
| Crude Product | 85-90% | 100% | Brown Solid |
| After Recrystallization (Ethanol) | 95-97% | 70-80% | Light Tan Powder |
| After Column Chromatography | >99% | 50-60% | White to Off-White Powder |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves. Allow to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Procedure: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A typical starting point could be a 1:1 mixture of hexane:ethyl acetate. The polarity can be adjusted based on TLC analysis.
-
Procedure: a. Prepare the column by packing silica gel as a slurry in the initial, least polar eluent. b. Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. c. Dry the adsorbed sample and carefully load it onto the top of the prepared column. d. Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A workflow for troubleshooting common purification issues.
Relationship between Precursor, Product, and Impurity
This diagram illustrates the synthetic relationship that often leads to a common impurity.
Caption: Synthetic origin of a common impurity.
References
side product formation in the synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one.
Troubleshooting Guide
Issue: Incomplete or Slow Reaction During Nitro Group Reduction
Q1: My reduction of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one to the desired 6-amino product is slow or stalls before completion. What are the possible causes and solutions?
A1: Incomplete or sluggish nitro group reductions are a common issue. A systematic approach to troubleshooting can help identify and resolve the problem.
-
Reagent and Catalyst Activity: The efficacy of your reducing agent or catalyst is critical.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Ensure your catalyst is fresh and has been stored properly to prevent deactivation. If you suspect catalyst poisoning, consider using a fresh batch. The loading of the catalyst may also be insufficient; increasing the weight percentage can improve the reaction rate. For challenging reductions, increasing the hydrogen pressure may be necessary.
-
Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The purity and surface area of the metal are important factors. Use finely powdered metal and consider activation if required. The concentration of the acid is also crucial for the reaction kinetics.
-
-
Solvent and Solubility: Poor solubility of the nitro compound can significantly hinder the reaction rate.
-
The starting material, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one, must be adequately dissolved in the reaction solvent. For compounds with low solubility, consider using solvents like tetrahydrofuran (THF) or employing a co-solvent system such as ethanol/water or acetic acid. Protic co-solvents can often enhance the efficiency of catalytic hydrogenations.
-
-
Reaction Temperature: While many nitro reductions proceed efficiently at room temperature, some substrates may require heating to achieve a satisfactory rate. However, exercise caution as elevated temperatures can sometimes lead to an increase in the formation of side products.
Issue: Significant Side Product Formation
Q2: I am observing a significant amount of impurities alongside my desired this compound. How can I improve the selectivity of the reaction?
A2: The formation of side products is a frequent challenge in the reduction of nitroarenes due to the stepwise nature of the reduction process. Controlling the reaction conditions is key to favoring the complete reduction to the amine.
-
Common Side Products: The primary side products in nitro group reductions are often intermediates that have not been fully reduced. These can include the corresponding nitroso , hydroxylamine , and azoxy compounds.
-
Troubleshooting Steps:
-
Stoichiometry of the Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.
-
Temperature Control: The reduction of nitro groups is often exothermic. Localized overheating can promote the formation of condensation products like azoxy and azo compounds. Maintain strict temperature control throughout the reaction.
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact selectivity. For substrates with functional groups sensitive to reduction, milder reagents may be necessary. For example, catalytic transfer hydrogenation or the use of SnCl₂ can sometimes offer better chemoselectivity compared to more aggressive methods.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to this compound?
A3: The most prevalent synthetic route involves a two-step process:
-
Nitration: The precursor, 3-methyl-1,3-benzoxazol-2(3H)-one, is nitrated to form 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one.
-
Reduction: The nitro group of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one is then reduced to the corresponding amine, yielding the final product.
Q4: What are some potential impurities that could be present in my starting material, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one?
A4: Impurities in the starting material can arise from the nitration step. These may include:
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Isomeric Nitro Compounds: Depending on the nitrating conditions, small amounts of other positional isomers of the nitro group on the benzene ring may be formed.
-
Unreacted Starting Material: Incomplete nitration can lead to the presence of residual 3-methyl-1,3-benzoxazol-2(3H)-one.
-
Di-nitrated Products: Under harsh nitration conditions, the formation of dinitro derivatives is possible.
Q5: What are the best practices for purifying the final product, this compound?
A5: Aromatic amines can be challenging to purify due to their basicity and potential for oxidation.
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. However, the acidic nature of silica gel can lead to strong adsorption of the basic amine product. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. Alternatively, using an amine-functionalized stationary phase can provide better results.
-
Aqueous Work-up: A standard aqueous work-up to remove water-soluble impurities is typically performed before further purification steps.
Data Presentation
Table 1: Potential Side Products in the Reduction of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one and Factors Influencing Their Formation.
| Side Product | Chemical Structure | Molecular Weight | Potential Cause of Formation | Mitigation Strategy |
| 3-Methyl-6-nitroso-1,3-benzoxazol-2(3H)-one | C₈H₆N₂O₃ | 178.15 | Incomplete reduction (intermediate) | Increase reaction time, use a more active catalyst, or increase the stoichiometry of the reducing agent. |
| 6-(Hydroxyamino)-3-methyl-1,3-benzoxazol-2(3H)-one | C₈H₈N₂O₃ | 180.16 | Incomplete reduction (intermediate) | Ensure sufficient reducing agent and optimal reaction conditions. |
| 3,3'-Dimethyl-6,6'-azoxybis(1,3-benzoxazol-2(3H)-one) | C₁₆H₁₂N₄O₅ | 340.29 | Condensation of nitroso and hydroxylamine intermediates, often promoted by elevated temperatures. | Maintain strict temperature control. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
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Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Potential side product formation during nitro group reduction.
Caption: A logical workflow for troubleshooting common synthesis issues.
troubleshooting low yield in benzoxazolone synthesis from 2-aminophenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yields, encountered during the synthesis of benzoxazolone from 2-aminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzoxazolone from 2-aminophenol?
The most prevalent methods involve the reaction of 2-aminophenol with a carbonylating agent. Key reagents include urea, diethyl carbonate, and phosgene derivatives like triphosgene. The choice of reagent often depends on factors like safety, cost, and desired purity.
Q2: I am getting a very low yield. What are the primary factors I should investigate?
Low yields in this synthesis can typically be attributed to several factors:
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Purity of 2-aminophenol: 2-aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and side products. Using freshly purified or high-purity 2-aminophenol is crucial.
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Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield. Sub-optimal conditions can lead to incomplete reactions or the formation of undesired byproducts.
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Moisture: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
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Inefficient Carbonylation: The carbonylating agent may not be reacting efficiently, which could be due to poor quality reagents or improper reaction conditions.
Q3: My product is discolored (pink, brown, or black). What is the cause and how can I fix it?
Discoloration is a common issue, often arising from the oxidation of the starting material, 2-aminophenol. This can happen before the reaction or during the synthesis if the reaction is exposed to air for extended periods at high temperatures. To mitigate this, consider the following:
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Use high-purity, colorless 2-aminophenol. If your starting material is colored, consider recrystallizing it first.
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Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by column chromatography.
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidized 2-Aminophenol | Purify the 2-aminophenol by recrystallization before use. | An increase in yield and a cleaner product. |
| Sub-optimal Temperature | Optimize the reaction temperature. For the urea method, ensure the temperature is maintained between 130-180 °C. | Improved reaction rate and higher conversion to the desired product. |
| Incorrect Solvent | If using a solvent, ensure it is appropriate for the chosen method and is anhydrous. For solvent-free methods, ensure proper mixing. | Enhanced solubility of reactants and improved reaction efficiency. |
| Poor Quality Reagents | Use high-purity reagents. For example, when using diethyl carbonate, ensure it has not decomposed. | A more efficient reaction with fewer side products. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization | Avoid excessively high temperatures or prolonged reaction times. | Minimized formation of polymeric byproducts. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. | Reduced presence of starting material in the final product. |
Experimental Protocols
Method 1: Synthesis using Urea
This method is often favored for its safety and cost-effectiveness.
Procedure:
-
Grind 2-aminophenol and urea together in a 1:1.2 molar ratio in a mortar and pestle.
-
Transfer the mixture to a round-bottom flask equipped with a condenser.
-
Heat the mixture in an oil bath at 140-160 °C for 2-4 hours. The mixture will melt, and ammonia will be evolved.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dissolve the solid residue in hot 5% aqueous NaOH solution.
-
Treat the solution with activated charcoal to remove colored impurities.
-
Filter the hot solution.
-
Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the benzoxazolone.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize from ethanol or water to obtain pure benzoxazolone.
Reaction Pathway and Troubleshooting Workflow
Caption: Reaction pathway for benzoxazolone synthesis from 2-aminophenol and urea.
Technical Support Center: Optimizing Synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this multi-step synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
N-methylation: Introduction of a methyl group at the N3 position of 6-nitro-1,3-benzoxazol-2(3H)-one to yield 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one.
-
Nitro Group Reduction: Reduction of the nitro group on the C6 position to an amino group, yielding the final product.
This guide will address optimization and troubleshooting for both of these critical steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Part 1: N-Methylation of 6-nitro-1,3-benzoxazol-2(3H)-one
Q1: I am observing a low yield or no N-methylated product. What are the common causes and how can I improve the reaction?
A1: Low yields in the N-methylation of benzoxazolones can arise from several factors. Key areas to investigate include:
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the benzoxazolone nitrogen, leading to an incomplete reaction. Conversely, an overly strong base might promote side reactions.
-
Solvent Purity: The use of a dry, aprotic solvent is crucial. Protic solvents like water or alcohols can quench the benzoxazolone anion, halting the reaction.
-
Methylating Agent: Ensure your methylating agent (e.g., dimethyl sulfate, methyl iodide) is fresh and used in the correct stoichiometric amount. An excess can sometimes lead to the formation of undesired quaternary salts.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side product formation. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Troubleshooting Table for N-Methylation
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Ineffective base | Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). |
| Presence of water or protic solvents | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Degraded methylating agent | Use a fresh bottle of the methylating agent. | |
| Formation of multiple products | Over-methylation (quaternary salt formation) | Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents). |
| Side reactions due to high temperature | Perform the reaction at a lower temperature and monitor for completion. | |
| Starting material remains | Insufficient reaction time or temperature | Increase the reaction time or incrementally raise the temperature, monitoring by TLC. |
Q2: I am seeing the formation of an unexpected side product. What could it be and how can I avoid it?
A2: A common side product in N-methylation reactions is the formation of a quaternary imidazolium salt due to the N-alkylated product reacting further with the alkylating agent. This is more likely to occur with an excess of the methylating agent or at higher temperatures. To minimize this, use a slight excess (1.0-1.2 equivalents) of the methylating agent and maintain the lowest effective reaction temperature.
Part 2: Reduction of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
Q1: My nitro group reduction is incomplete or has a low yield. What are the key parameters to optimize?
A1: The efficiency of the nitro group reduction is highly dependent on the chosen method and reaction conditions. Common challenges include:
-
Catalyst Activity: If you are performing a catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Pd/C) may be deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Source: For catalytic transfer hydrogenation, the choice and amount of the hydrogen donor (e.g., ammonium formate, hydrazine) are critical.
-
Solvent Selection: The solubility of the starting material and the compatibility of the solvent with the reducing agent are important. Alcohols like methanol and ethanol are commonly used.
-
Reaction Temperature and Pressure: For catalytic hydrogenation with H₂ gas, both temperature and pressure play a significant role. For other methods, temperature is a key parameter to optimize.
Troubleshooting Table for Nitro Group Reduction
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | Deactivated catalyst (for catalytic hydrogenation) | Use fresh catalyst or increase the catalyst loading. |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent/hydrogen donor. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction. | |
| Formation of side products | Over-reduction of other functional groups | Choose a milder reducing agent or optimize the reaction time and temperature. |
| Dehalogenation (if applicable to derivatives) | Use a selective catalyst system, potentially with additives to suppress dehalogenation. | |
| Product degradation | Harsh reaction conditions | Use milder conditions (e.g., lower temperature, shorter reaction time). |
Q2: I am concerned about the safety of using hydrogen gas for the reduction. Are there safer alternatives?
A2: Yes, catalytic transfer hydrogenation is a widely used and often safer alternative to using hydrogen gas. This method employs a hydrogen donor in the presence of a catalyst. Common hydrogen donors include ammonium formate, hydrazine, and formic acid. These reactions are typically performed at atmospheric pressure.
Quantitative Data from Analogous Reactions
Table 1: Optimization of N-Methylation Conditions for a Benzimidazole Analog
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃I | K₂CO₃ | DMF | 80 | 6 | 75 |
| 2 | (CH₃)₂SO₄ | K₂CO₃ | DMF | 80 | 4 | 82 |
| 3 | CH₃I | NaH | THF | 60 | 3 | 90 |
| 4 | (CH₃)₂SO₄ | NaH | THF | 60 | 2 | 95 |
Data is representative and based on general knowledge of similar reactions.
Table 2: Optimization of Nitro Group Reduction for a Nitroaniline Derivative
| Entry | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 4 | 98 | | 2 | Fe, NH₄Cl | Ethanol/H₂O | 80 | 2 | 92 | | 3 | SnCl₂·2H₂O | Ethanol | 70 | 3 | 88 | | 4 | Na₂S₂O₄ | THF/H₂O | 60 | 5 | 85 |
Data is representative and based on general knowledge of similar reactions.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: N-methylation of 6-nitro-1,3-benzoxazol-2(3H)-one
Materials:
-
6-nitro-1,3-benzoxazol-2(3H)-one
-
Dimethyl sulfate ((CH₃)₂SO₄)
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Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
TLC plates and developing chamber
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
With vigorous stirring, add dimethyl sulfate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Catalytic Transfer Hydrogenation for Nitro Group Reduction
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Celite or another filter aid
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in methanol.
-
To this solution, add ammonium formate (5.0 eq) and 10% Pd/C (10 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making for synthesis optimization.
stability issues and degradation of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one.
Troubleshooting Guides
Users may encounter several issues during experimentation that can be attributed to the instability of this compound. This section provides guidance on identifying and resolving these common problems.
Scenario 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Re-analyze the stock solution using a qualified analytical method (e.g., HPLC-UV) to confirm its concentration and purity.
-
Assess Stability in Assay Medium: Incubate the compound in the assay medium for the duration of the experiment. Sample at various time points and analyze for degradation.
-
pH and Temperature Effects: Evaluate the pH and temperature of the assay conditions, as these can accelerate hydrolysis of the benzoxazolone ring.
-
Scenario 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway.
-
Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.[1][2]
-
Review Storage Conditions: Ensure the compound and its solutions are stored under the recommended conditions (see FAQs).
-
Summary of Forced Degradation Studies (Hypothetical Data)
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate the compound's stability profile under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolyzed ring product |
| 0.1 M NaOH | 8 hours | 40°C | 28.5% | Hydrolyzed ring product |
| 5% H₂O₂ | 24 hours | 25°C | 8.7% | N-oxide derivative |
| UV Light (254 nm) | 48 hours | 25°C | 5.1% | Photodegradation adducts |
| Heat (Dry) | 72 hours | 80°C | 3.4% | Minimal degradation |
Experimental Protocols
A detailed methodology for a forced degradation study is provided below. This protocol is a general guideline and should be adapted to specific experimental needs.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.
-
Oxidation: Mix the stock solution with 5% H₂O₂ and keep at room temperature.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Thermal Stress: Keep the solid compound and a solution in a thermostatically controlled oven at 80°C.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a mass spectrometer is recommended for the identification of degradation products.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Solutions should be freshly prepared. If storage of solutions is necessary, they should be stored at -20°C or -80°C for short periods.
Q2: What are the likely degradation pathways for this compound?
A: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The lactam (cyclic amide) in the benzoxazolone ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The primary amino group on the benzene ring can be oxidized, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
Q3: How can I develop a stability-indicating analytical method for this compound?
A: A stability-indicating method is one that can separate the intact compound from its degradation products.[1] A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid for better peak shape) is a good starting point.[5][6] The method should be validated by analyzing samples from forced degradation studies to ensure specificity.
Q4: My compound has changed color over time. Is it still usable?
A: A change in color (e.g., from off-white to brownish) often indicates degradation, likely due to oxidation of the amino group. It is strongly recommended to re-analyze the compound for purity before use. If significant degradation has occurred, the material should be discarded.
Q5: Can I use this compound in aqueous buffers for my experiments?
A: Yes, but its stability in aqueous buffers may be limited, especially at non-neutral pH. It is advisable to perform a preliminary stability study in your specific buffer system for the duration of your experiment. Preparing fresh solutions immediately before use is the best practice.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2(3H)-Benzoxazolone, 6-chloro-3-(chloromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
common impurities in 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one and their removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing common impurities in 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in achieving high purity for this compound in a laboratory setting.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product has a persistent yellow or brownish tint, even after initial purification. What are the likely impurities causing this discoloration?
A1: A persistent off-color tint in your this compound is often indicative of residual nitro-aromatic compounds or oxidation byproducts. The most common culprits include:
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Unreacted Starting Material: Incomplete reduction of the nitro group can leave traces of the starting material, 3-methyl-6-nitro-1,3-benzoxazol-2-one, which is typically a colored compound.
-
Oxidation Products: The amino group in the final product is susceptible to oxidation, which can form colored impurities over time, especially when exposed to air and light.
-
Byproducts from Nitration: If the synthesis started from m-cresol, impurities from the initial nitration step, such as isomers of the nitrophenol precursor, could be carried through the synthesis and contribute to the color.
Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify this unknown impurity?
A2: Identifying an unknown impurity requires a systematic approach. Here are the recommended steps:
-
Review the Synthetic Route: Consider all reactants, intermediates, and potential side reactions. The impurity is likely a structurally related compound.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This is a critical first step in identification.
-
Tandem MS (MS/MS): If available, perform MS/MS on the impurity peak to obtain fragmentation data. This can provide valuable structural information.
-
Spiking Study: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard and observe if the peak area of the unknown impurity increases.
-
Forced Degradation Study: Subject a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to identify if the impurity is a degradant.
Q3: My recrystallization is not effectively removing a particular impurity. What should I do?
A3: If a standard recrystallization is not providing the desired purity, consider the following:
-
Solvent System Optimization: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different solvent systems, including multi-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). A good solvent system will dissolve the product well at high temperatures and poorly at low temperatures, while the impurity remains soluble at low temperatures.
-
Activated Carbon Treatment: If the impurity is a colored, non-polar compound, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb it. Use activated carbon sparingly, as it can also adsorb your product.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful purification technique. Refer to the experimental protocols section for a general method.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To minimize the formation of degradation products, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated or frozen). Protect it from light and moisture.
Common Impurities and Their Removal
The following table summarizes the most probable impurities in the synthesis of this compound.
| Impurity Name | Chemical Structure | Typical Origin | Recommended Removal Method |
| 3-Methyl-6-nitro-1,3-benzoxazol-2-one | ![]() | Unreacted starting material from the nitro group reduction step. | Recrystallization from ethanol or isopropanol. For persistent traces, column chromatography (silica gel, ethyl acetate/hexanes gradient). |
| 5-Methyl-2-nitrophenol | ![]() | Incomplete cyclization during the formation of the benzoxazolone ring. | Recrystallization. Can also be removed by a mild aqueous base wash during workup, followed by recrystallization. |
| 2-Amino-4-methylphenol | ![]() | Potential byproduct from the reduction of 5-methyl-2-nitrophenol if cyclization is not complete. | Column chromatography (silica gel, ethyl acetate/hexanes gradient). |
| Oxidized Dimer | ![]() | Oxidation of the final product. | Recrystallization may be effective. Column chromatography is more reliable for complete removal. |
Experimental Protocols
Recrystallization for General Purification
Objective: To remove common impurities such as unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (optional, as an anti-solvent)
-
Erhlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture to near boiling.
-
If colored impurities are present, you may add a very small amount of activated carbon and stir for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To increase the yield, the flask can be placed in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Column Chromatography for High Purity
Objective: To separate the target compound from closely related impurities that are not effectively removed by recrystallization.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and then 50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
HPLC Method for Impurity Profiling
Objective: To identify and quantify impurities in a sample of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Note: This is a general method and may require optimization for specific impurity profiles.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the identification and removal of impurities from this compound.
Caption: Workflow for Impurity Identification and Removal.
Technical Support Center: Column Chromatography Purification of Aminobenzoxazolones
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying aminobenzoxazolones using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying aminobenzoxazolones by silica gel column chromatography?
The main challenge arises from the interaction between the basic amino group of the aminobenzoxazolone and the acidic silanol groups on the surface of the silica gel stationary phase. This can lead to several issues, including poor separation, peak tailing, and in some cases, irreversible adsorption or degradation of the target compound on the column.[1][2][3][4][5]
Q2: What are the most common mobile phases used for the purification of aminobenzoxazolones?
Common mobile phases are mixtures of a non-polar solvent and a polar solvent. Typical combinations include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Chloroform/Methanol
The polarity of the eluent is gradually increased by raising the proportion of the more polar solvent to facilitate the elution of the compound. For particularly polar aminobenzoxazolones, a small percentage of a highly polar solvent like methanol is often necessary.
Q3: Why is my aminobenzoxazolone not moving from the origin on the TLC plate or column, even with a polar solvent system?
This is a common issue for basic compounds on silica gel. The strong interaction between the amine and the acidic silica can cause the compound to remain at the origin. To address this, the addition of a small amount of a basic modifier to the mobile phase is often necessary to compete with the analyte for binding to the silanol groups.[1][2]
Q4: Can I use reversed-phase chromatography for aminobenzoxazolone purification?
Yes, reversed-phase chromatography is a viable alternative if your compound is unstable on silica gel or if normal-phase chromatography fails to provide adequate separation. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid, can be effective.
Q5: How can I test if my aminobenzoxazolone is stable on silica gel?
You can perform a 2D TLC experiment. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of aminobenzoxazolones.
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction between the basic amine and acidic silanol groups on the silica gel.[1][2][3][4][5] | Add a basic modifier to the mobile phase, such as 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide.[2] This will neutralize the acidic sites on the silica. Alternatively, use an end-capped or base-deactivated column.[4] |
| Compound Stuck on the Column/No Elution | The compound is strongly adsorbed to the silica gel due to its basicity. The mobile phase is not polar enough. | Add a basic modifier (e.g., TEA, NH4OH) to the eluent.[2] Increase the polarity of the mobile phase, for example, by adding methanol. If the compound is still retained, consider switching to a different stationary phase like alumina or an amine-functionalized silica gel. |
| Poor Separation/Co-elution of Impurities | The chosen solvent system does not provide adequate resolution. The column may be overloaded. | Optimize the mobile phase composition using TLC. A shallower gradient (slower increase in polarity) may improve separation. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Compound Degradation on the Column | The acidic nature of the silica gel is causing the decomposition of your aminobenzoxazolone.[6] | Deactivate the silica gel by pre-flushing the column with the mobile phase containing a basic modifier before loading your sample.[7] If degradation persists, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography. |
| Irreproducible Results Between TLC and Column | The conditions on the TLC plate and the column are not identical. The heat generated from the solvent interacting with the dry silica in the column can alter the separation. | Ensure the mobile phase composition is identical. Use the same batch of silica gel for both TLC and the column if possible. Pack the column as a slurry to dissipate heat. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of Aminobenzoxazolones
This protocol provides a general guideline. The specific solvent system and gradient should be optimized based on TLC analysis of your crude product.
1. Materials:
-
Crude aminobenzoxazolone
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Basic modifier (e.g., Triethylamine (TEA) or Ammonium Hydroxide)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
2. Mobile Phase Selection:
-
Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.3.
-
Test the effect of adding a basic modifier (e.g., 0.5% TEA) to your chosen solvent system on the TLC to see if it improves the spot shape.
3. Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the column using a pipette.
-
Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the initial, non-polar solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Once the desired compound has eluted, you can flush the column with a highly polar solvent to remove any remaining impurities.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aminobenzoxazolone.
Visualizations
Caption: Workflow for the purification of aminobenzoxazolones by column chromatography.
Caption: Troubleshooting decision tree for aminobenzoxazolone purification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. labcompare.com [labcompare.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. reddit.com [reddit.com]
- 7. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
preventing over-alkylation in benzoxazole synthesis
Topic: Preventing Over-alkylation in Benzoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to over-alkylation during benzoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of benzoxazole synthesis?
A1: Over-alkylation in benzoxazole synthesis refers to the undesired addition of more than one alkyl group to the benzoxazole scaffold. This can manifest in two primary ways: dialkylation, where two alkyl groups attach to the nitrogen atom (forming a quaternary ammonium salt), or alkylation at unintended positions on the benzoxazole ring system. A common related issue is the lack of regioselectivity, leading to a mixture of N-alkylated and O-alkylated products.
Q2: How can I identify if over-alkylation has occurred in my reaction?
A2: The presence of over-alkylated byproducts can be determined by a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): Over-alkylated products will typically have different Rf values compared to the desired mono-alkylated product and starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of a quaternary ammonium salt in N,N-dialkylation will result in a significant downfield shift of the protons on the alkyl groups attached to the nitrogen. In the case of N- vs. O-alkylation, the chemical shift of the methylene protons adjacent to the heteroatom is indicative. Protons on a carbon attached to an oxygen (O-alkylation) are typically found further downfield compared to those attached to a nitrogen (N-alkylation).
-
¹³C NMR: The carbon of the alkyl group attached to the nitrogen or oxygen will also show a characteristic chemical shift. An O-CH₂ carbon signal will appear further downfield (e.g., 65-75 ppm) compared to an N-CH₂ carbon signal.[1]
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively establish the connectivity of the alkyl group to either the nitrogen or oxygen atom.[1][2] An HMBC experiment will show a correlation between the protons of the alkyl group and the carbons of the benzoxazole ring, confirming the site of attachment.
-
-
Mass Spectrometry (MS): The mass spectrum of the product mixture will show molecular ion peaks corresponding to the masses of the mono-alkylated and any di-alkylated or regioisomeric products.
Q3: What are the key factors that influence over-alkylation?
A3: Several factors can contribute to over-alkylation.[3][4] Careful control of these parameters is crucial for achieving high selectivity for the desired mono-alkylated product.
-
Stoichiometry: Using a large excess of the alkylating agent increases the likelihood of multiple alkylation events.
-
Base: The choice and amount of base are critical. Strong bases can lead to the formation of more reactive anions, which may be more prone to over-alkylation.
-
Solvent: The polarity of the solvent can influence the reactivity of the nucleophile and the solubility of the intermediates, thereby affecting the product distribution.[3]
-
Temperature: Higher reaction temperatures can provide the activation energy for undesired side reactions, including over-alkylation.
-
Nature of the Alkylating Agent: Highly reactive alkylating agents are more likely to lead to over-alkylation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired mono-alkylated product and presence of multiple spots on TLC. | Over-alkylation or formation of N- and O-alkylation mixture. | 1. Optimize Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent.[5] 2. Change the Base: Switch to a milder base (e.g., K₂CO₃ instead of NaH) to reduce the nucleophilicity of the benzoxazole anion.[6] 3. Solvent Selection: Screen different solvents. Aprotic polar solvents like DMF or acetonitrile are commonly used, but their choice can influence regioselectivity.[5][6] 4. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[5] |
| Product mixture shows two distinct products with the same mass in MS, suggesting N- and O-alkylation. | Lack of regioselectivity in the alkylation step. | 1. Base and Solvent System: The combination of a strong base like NaH in a polar aprotic solvent like DMF tends to favor N-alkylation.[5][6] Conversely, using a silver salt of the benzoxazole in a non-polar solvent like benzene has been reported to favor O-alkylation.[6] 2. Characterize Isomers: Use 2D NMR techniques (HMBC, NOESY) to definitively assign the structures of the N- and O-alkylated isomers.[1][2] |
| Formation of a highly polar byproduct that remains at the baseline on TLC. | Possible formation of a dialkylated quaternary ammonium salt. | 1. Control Alkylating Agent Addition: Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration. 2. Monitor the Reaction Closely: Follow the reaction progress by TLC and stop the reaction as soon as the starting material is consumed to prevent further alkylation of the product. |
Experimental Protocols
Protocol 1: Selective N-Alkylation of 6-Chloro-2-benzoxazolethiol[5]
This protocol details a method to achieve regioselective N-alkylation over S-alkylation.
Materials:
-
6-Chloro-2-benzoxazolethiol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-2-benzoxazolethiol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-alkylated product.
Protocol 2: Characterization of N- vs. O-Alkylated Products by NMR[1][7]
This protocol outlines the general steps for using NMR to distinguish between N- and O-alkylated benzoxazole isomers.
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Identify the signals corresponding to the alkyl group. Note the chemical shift of the protons directly attached to the heteroatom (N or O).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (proton-decoupled). Identify the chemical shift of the carbon atom of the alkyl group directly bonded to the heteroatom.
-
HSQC/HMQC: Perform a Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiment to correlate the proton signals with their directly attached carbon signals. This will confirm the assignments made in the ¹H and ¹³C spectra.
-
HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. Look for long-range correlations (2-3 bonds) between the protons of the alkyl group and the carbons within the benzoxazole ring. For an N-alkylated product, correlations should be observed to the carbons adjacent to the nitrogen atom. For an O-alkylated product, correlations would be expected to the carbon of the oxazole ring attached to the oxygen.
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can provide through-space correlations. For an N-alkylated product, NOEs may be observed between the protons of the alkyl group and nearby protons on the benzoxazole ring.
Data Summary
Table 1: Influence of Base and Solvent on the Regioselectivity of Indazole N-Alkylation (A Model System for Azoles) [3]
| Entry | Base (equiv.) | Solvent | Temperature | N-1:N-2 Ratio | Total Yield (%) |
| 1 | Cs₂CO₃ (1.5) | DMF | rt | 1.5:1 | 96 |
| 2 | K₂CO₃ (1.5) | DMF | rt | 1.3:1 | 95 |
| 3 | NaH (1.1) | THF | 0 °C to 50 °C | >99:1 | 95 |
| 4 | DBU (1.5) | DMF | rt | 1:1.3 | 72 |
Note: This data is for an indazole system but illustrates the significant impact of the base and solvent on the regioselectivity of alkylation in a related heterocyclic system.
Visualizations
Caption: Troubleshooting workflow for over-alkylation in benzoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Substituted Benzoxazolones
Welcome to the technical support center for the synthesis of substituted benzoxazolones. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on catalyst selection and troubleshooting for the efficient synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzoxazolone core?
The most prevalent methods for constructing the benzoxazolone ring system involve the cyclization of 2-aminophenols with a one-carbon carbonyl equivalent. Traditional methods often utilize reagents like phosgene or urea. However, due to safety and environmental concerns, alternative and greener approaches are gaining prominence. These include the use of safer carbonyl sources like N,N'-carbonyldiimidazole (CDI) and di-tert-butyl dicarbonate ((Boc)2O). Additionally, transition-metal-catalyzed carbonylation and cyclization reactions are emerging as powerful strategies.[1]
Q2: How do I choose the right catalyst for my specific substituted benzoxazolone synthesis?
Catalyst selection is critical and depends on several factors, including the nature of the substituents on the 2-aminophenol, the desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst cost, reusability, and environmental impact. For simple, unsubstituted benzoxazolones, traditional methods with urea may suffice with optimized conditions. For more complex substrates or for syntheses requiring milder conditions, catalytic approaches are preferable. Iron-based catalysts, for instance, offer a cost-effective and environmentally friendly option.[2][3] For high efficiency and the potential for catalyst recycling, heterogeneous catalysts such as supported ionic liquids or nanocatalysts can be excellent choices.[4]
Q3: My catalyst seems to be inactive or shows low activity. What are the possible reasons?
Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the starting materials, solvents, or atmosphere (e.g., sulfur or phosphorus compounds) can bind to the active sites of the catalyst and inhibit its function.
-
Coking or Fouling: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites.
-
Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, leading to a decrease in the active surface area.
-
Leaching: The active catalytic species may dissolve from the solid support into the reaction mixture.
To address this, ensure the purity of all reagents and solvents, and consider performing the reaction under an inert atmosphere if the catalyst is air-sensitive. If catalyst recycling is intended, proper washing and drying procedures are crucial to remove adsorbed species before reuse.
Q4: Can I recycle the catalyst used in my benzoxazolone synthesis?
Many modern catalytic systems are designed for recyclability, which is a key aspect of green chemistry. Heterogeneous catalysts, such as those supported on magnetic nanoparticles or silica, can often be recovered by simple filtration or magnetic separation.[4] The reusability of a catalyst should be evaluated by performing multiple reaction cycles and monitoring the yield and reaction time. It is important to follow the specific regeneration protocol for the catalyst, which may involve washing with specific solvents to remove adsorbed impurities before reuse.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted benzoxazolones in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Benzoxazolone
-
Question: I am getting a very low yield or no product in my reaction. What should I check first?
-
Answer:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the carbonyl source can significantly impact the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Reaction Conditions:
-
Temperature: Many benzoxazolone syntheses require elevated temperatures. Ensure your reaction is reaching and maintaining the optimal temperature. For instance, the condensation of 2-aminophenol with urea is typically performed in a melt phase at 130-160°C.[1] Insufficient heat will lead to an incomplete reaction, while excessive temperatures can cause decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require a longer time than initially anticipated to go to completion.
-
Atmosphere: 2-Aminophenols can be susceptible to oxidation. If you are using an air-sensitive catalyst or substrate, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Activity: If you are using a catalyst, confirm its activity. Some catalysts may require activation before use. If you are reusing a catalyst, it may have become deactivated.
-
Issue 2: Formation of Multiple Products or Significant Side Products
-
Question: My TLC/LC-MS analysis shows multiple spots, and I am struggling to isolate the desired benzoxazolone. What are the common side products and how can I minimize them?
-
Answer:
-
Common Side Products:
-
Biuret: In urea-based syntheses, an excess of urea can lead to the formation of biuret.[1]
-
Polymeric Materials: 2-Aminophenols can undergo self-condensation or polymerization, especially at high temperatures.
-
Incomplete Cyclization Products: Depending on the reaction pathway, intermediate species may be present in the final mixture if the cyclization is not complete.
-
-
Minimization Strategies:
-
Stoichiometry: Carefully control the molar ratio of your reactants. For urea-based synthesis, while a slight excess of urea can drive the reaction, a large excess should be avoided.[1]
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can favor the formation of the desired product over side reactions.
-
Catalyst Choice: The selectivity of the reaction is often highly dependent on the catalyst. Researching catalysts that are known to be selective for benzoxazolone formation with your specific substrate is recommended.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my substituted benzoxazolone. What are some effective purification strategies?
-
Answer:
-
Recrystallization: This is often a very effective method for purifying solid benzoxazolone derivatives. The choice of solvent is crucial. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of hexane/ethyl acetate.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique. A range of solvent systems, typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), can be used to achieve good separation.
-
Work-up Procedure: A proper aqueous work-up can help remove many impurities before the final purification step. This may involve washing the organic layer with a dilute acid, base, or brine solution to remove unreacted starting materials or water-soluble byproducts. For instance, after an Fe-catalyzed reaction, neutralizing the reaction mixture with sodium bicarbonate and subsequent extraction and chromatography is a common procedure.[2]
-
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems used in the synthesis of benzoxazolones and related benzoxazoles to aid in catalyst selection.
Table 1: Comparison of Catalysts for Benzoxazolone Synthesis
| Catalyst | Carbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O | CCl₄/H₂O (in situ CO₂) | Acetonitrile | 120 | 2 | 75 | [2] |
| Fe(acac)₃ | CCl₄/H₂O (in situ CO₂) | - | 100-120 | 2-10 | High | [3] |
Table 2: Comparison of Catalysts for 2-Substituted Benzoxazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LAIL@MNP | 2-Aminophenol, Benzaldehyde | Solvent-free (sonication) | 70 | 30 min | up to 90 | [4] |
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 h | 85-98 | [5][6] |
| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic aldehyde | Acetonitrile | 60 | 15-25 min | 83-93 | [7][8] |
| Potassium Ferrocyanide | 2-Aminophenol, Aromatic aldehyde | Solvent-free (grinding) | Room Temp. | < 2 min | 87-96 | [7] |
| Ni(II) complex | 2-Aminophenol, Aromatic aldehyde | DMF | 80 | 3-4 h | 87-94 | [7][8] |
| FeCl₃ | 2-Aminophenol, 1-formyl-o-carborane | Toluene | 110 | 24 h | 50-96 | [7] |
| KF–Al₂O₃ | 2-Aminophenol, Acid derivatives | Acetonitrile | Room Temp. | 45-90 min | 83-95 | [8] |
| Hf-BTC | 2-Aminophenol, Benzoyl chloride | Solvent-free (MW) | 120 | 15 min | 30-85 | [7] |
Experimental Protocols
Protocol 1: Fe-Catalyzed Synthesis of 2-Benzoxazolone [2]
This protocol describes the synthesis of 2-benzoxazolone from o-aminophenol using an iron-based catalyst and an in-situ source of carbon dioxide.
-
Materials:
-
o-Aminophenol
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
FeCl₃·6H₂O
-
Acetonitrile (solvent)
-
Sodium bicarbonate (NaHCO₃) for neutralization
-
Silica gel for chromatography
-
Ethyl acetate (eluent)
-
-
Procedure:
-
In a glass ampoule placed within a stainless-steel micro-autoclave, add FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O in a molar ratio of 1:50:400:800.
-
Seal the ampoule and place it in the autoclave.
-
Heat the reaction mixture to 100–120 °C for 2–10 hours with stirring.
-
After the reaction is complete, cool the ampoule to room temperature and carefully open it.
-
Neutralize the reaction mixture with dry NaHCO₃.
-
Purify the crude product by chromatography on silica gel using ethyl acetate as the eluent.
-
Distill off the solvent on a rotary evaporator to obtain the purified 2-benzoxazolone.
-
Protocol 2: Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid Gel Catalyst under Solvent-Free Conditions [5][6]
This method provides a green and efficient route to 2-substituted benzoxazoles.
-
Materials:
-
2-Aminophenol
-
Substituted benzaldehyde
-
Brønsted acidic ionic liquid (BAIL) gel catalyst
-
Ethyl acetate
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel catalyst (0.010 g, 1.0 mol %).
-
Stir the reaction mixture at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of substituted benzoxazolones.
Caption: A logical workflow for troubleshooting low yields in benzoxazolone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Guide to the Biological Activity of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one Derivatives
This guide provides a comparative analysis of the biological activities of various derivatives of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the therapeutic potential of this class of compounds. The data presented is compiled from various studies and focuses on anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have explored the potential of this compound derivatives as anticancer agents. A notable study involved the synthesis of amide-functionalized aminothiazole-benzazole analogs, which were evaluated for their cytotoxic effects against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines.
Table 1: Cytotoxic Activity of Amide-Functionalized Aminothiazole-Benzazole Analogs
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Derivative 1 | 17.2 | 25.4 |
| Derivative 2 | 20.5 | 33.1 |
| Derivative 3 | 80.6 | >100 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
The more active compounds from this series also demonstrated significant antimigration effects and were found to induce apoptosis in both MCF-7 and A549 cell lines[1]. The induction of apoptosis is a key mechanism for a potential anticancer drug.
Mechanism of Action: Apoptosis Induction
The investigation into the mechanism of action revealed that these derivatives impact key proteins involved in the apoptotic pathway, including Caspase-7, PARP-1, BAX, and Bcl-2[1]. The interplay between the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2 is crucial in regulating programmed cell death. The synthesized compounds were suggested to modulate the function of these proteins, leading to apoptosis in cancer cells.
References
Structure-Activity Relationship of Aminobenzoxazolone Compounds: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of aminobenzoxazolone compounds is pivotal for the rational design of novel therapeutic agents. This guide provides a comparative analysis of aminobenzoxazolone derivatives, focusing on their anticancer and antibacterial activities, supported by experimental data and detailed protocols.
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. The introduction of an amino group to this core structure, creating aminobenzoxazolone derivatives, has opened new avenues for developing potent and selective inhibitors for various biological targets. This guide delves into the SAR of these compounds, offering insights into how structural modifications influence their therapeutic potential.
Anticancer Activity: Targeting Kinase Signaling
A significant area of investigation for aminobenzoxazolone derivatives is their potential as anticancer agents, particularly as inhibitors of protein kinases involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain-Containing Receptor (KDR), a key player in the signaling cascade that promotes the proliferation and migration of endothelial cells.
Comparative Inhibitory Activity of Aminobenzoxazole Derivatives against KDR
A study focusing on amino-benzoxazole derivatives as KDR inhibitors has provided valuable quantitative data on their structure-activity relationship. The inhibitory activities of several analogs were evaluated, and the half-maximal inhibitory concentration (IC50) values were determined.
| Compound ID | Substitution on Aminobenzoxazole Core | KDR IC50 (µM)[1] |
| 1 | Unsubstituted | 6.855 |
| 2 | 5-Chloro | > 50 |
| 3 | 6-Methyl | 15.2 |
| 4 | 5,7-Dichloro | > 50 |
| 5 | 6-Methoxy | 22.8 |
| 6 | 5-Nitro | 50.118 |
Key SAR Insights for KDR Inhibition:
-
Unsubstituted Core: The parent aminobenzoxazole (Compound 1) demonstrated the highest inhibitory activity, suggesting that the core structure itself is a good starting point for inhibitor design.[1]
-
Steric Hindrance: The introduction of bulky substituents, such as a chloro group at the 5-position (Compound 2) or dichloro substitutions (Compound 4), led to a significant decrease in activity. This suggests that the active site of KDR may have steric constraints that do not accommodate large groups at these positions.
-
Electron-Donating Groups: The presence of a methyl group at the 6-position (Compound 3) or a methoxy group at the 6-position (Compound 5) resulted in moderate inhibitory activity. This indicates that small electron-donating groups at this position are tolerated.
-
Electron-Withdrawing Groups: An electron-withdrawing nitro group at the 5-position (Compound 6) significantly reduced the inhibitory potency.[1]
KDR (VEGFR-2) Signaling Pathway
The following diagram illustrates the signaling pathway of KDR, which is a key target for the aminobenzoxazolone-based anticancer agents discussed.
Antibacterial Activity: Targeting Bacterial Cell Processes
While the primary focus of recent aminobenzoxazolone research has been on anticancer applications, the broader benzoxazole class has a well-documented history of antibacterial activity. The structural similarities suggest that aminobenzoxazolone derivatives are also promising candidates for the development of new antibacterial agents.
Comparative Antibacterial Activity of N-Substituted Aminobenzoxazole Analogs
To provide a comparative perspective, this guide includes data from a study on N-substituted imidazole derivatives, which share a heterocyclic amine structure with aminobenzoxazolones and have been evaluated for their antibacterial properties. This allows for an indirect comparison of how substitutions on an amino-heterocyclic core can influence antibacterial efficacy.
| Compound ID | N-Substituent on Imidazole Core | MIC (µg/mL) vs. S. aureus[2] | MIC (µg/mL) vs. B. subtilis[2] | MIC (µg/mL) vs. E. coli[2] | MIC (µg/mL) vs. P. aeruginosa[2] |
| 1a | N-benzyl | 100 | 100 | 100 | 100 |
| 1b | N-cyclohexyl | 25 | 25 | 50 | 50 |
| 1c | N-piperidino | 50 | 50 | 100 | 100 |
| 1d | N-morpholino | 50 | 50 | 100 | 100 |
| 1e | N-pyrrolidino | 50 | 50 | 100 | 100 |
Key SAR Insights for Antibacterial Activity (by analogy):
-
Lipophilicity and Steric Bulk: The N-cyclohexyl derivative (Compound 1b) exhibited the most potent antibacterial activity against all tested strains.[2] This suggests that a certain degree of lipophilicity and steric bulk on the amino substituent is favorable for antibacterial action, potentially by enhancing membrane permeability or interaction with the bacterial target.
-
Aromatic vs. Aliphatic Substituents: The N-benzyl derivative (Compound 1a), with its aromatic substituent, showed weaker activity compared to the aliphatic N-cyclohexyl derivative.
-
Heterocyclic Substituents: The N-piperidino, N-morpholino, and N-pyrrolidino derivatives (Compounds 1c, 1d, and 1e) displayed moderate activity, indicating that heterocyclic rings are also tolerated as substituents.
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
References
A Comparative Analysis of the Anticancer Potential of Novel Benzoxazolone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of various recently synthesized benzoxazolone derivatives. The following sections detail their cytotoxic effects on different cancer cell lines, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their anticancer effects.
The quest for more effective and selective anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, benzoxazolone and its derivatives have emerged as a promising class of heterocyclic compounds with significant pharmacological potential.[1] Their diverse biological activities are attributed to a stable bicyclic structure that allows for various substitutions, influencing their interaction with biological targets.[1] This guide synthesizes recent findings on the anticancer properties of several novel benzoxazolone derivatives, offering a comparative perspective on their efficacy and mechanisms of action.
Comparative Cytotoxicity of Benzoxazolone Derivatives
The in vitro anticancer activity of newly synthesized benzoxazolone derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. The following tables summarize the IC50 values of different series of benzoxazolone derivatives, providing a direct comparison of their cytotoxic potency.
Table 1: Cytotoxicity of Benzoxazole-Benzamide Conjugates against HCT-116 and MCF-7 Cancer Cell Lines [2]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 | 10.1 ± 0.003 | 12.3 ± 0.004 |
| 9 | 11.2 ± 0.002 | 13.5 ± 0.005 |
| 10 | 9.8 ± 0.001 | 11.7 ± 0.003 |
| 11 | 8.5 ± 0.001 | 10.2 ± 0.002 |
| 12 | 9.2 ± 0.002 | 11.1 ± 0.003 |
| 15 | 10.5 ± 0.003 | 12.8 ± 0.004 |
| Sorafenib | 8.9 ± 0.001 | 10.5 ± 0.002 |
Table 2: Cytotoxicity of Pyrrole-Tethered Bisbenzoxazole Derivatives against MCF-7 Cancer Cell Line [3]
| Compound | MCF-7 IC50 (µM) |
| B8 | 1.2 ± 0.1 |
| B14 | 0.9 ± 0.1 |
| B18 | 1.1 ± 0.2 |
| Tamoxifen | 8.5 ± 0.5 |
Table 3: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Various Cancer Cell Lines [4]
| Compound | Huh-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| c5 | 28.48 | >50 | >50 |
| c14 | 32.60 | >50 | >50 |
| c16 | 31.87 | >50 | >50 |
| c18 | 19.05 | 45.32 | >50 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of benzoxazolone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazolone derivatives and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[5][6]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic marker.
-
Cell Treatment: Cells are treated with the benzoxazolone derivatives at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8]
Cell Cycle Analysis
This method is used to determine the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compounds for a defined time, then harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[2]
Mechanisms of Anticancer Activity
Benzoxazolone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several studies have shown that benzoxazolone derivatives can trigger apoptosis in cancer cells. For instance, new Mannich bases of 2(3H)-benzoxazolone derivatives were shown to increase the immunoreactivities of FasL and caspase-3 in MCF-7 breast cancer cells.[5][6] Another study on pyrrole-tethered bisbenzoxazole derivatives demonstrated the induction of early-stage apoptosis and activation of the caspase-9-mediated apoptotic pathway in MCF-7 cells.[3]
Caption: Apoptosis induction by benzoxazolone derivatives.
Inhibition of VEGFR-2 Signaling
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some benzoxazole-benzamide conjugates have been designed as potential VEGFR-2 inhibitors. By blocking the VEGFR-2 signaling pathway, these compounds can inhibit tumor angiogenesis and suppress cancer progression.[2][7]
Caption: Inhibition of VEGFR-2 signaling pathway.
Induction of DNA Damage
Recent studies have also explored the potential of benzoxazinone derivatives, a related class of compounds, to induce DNA damage in tumor cells. For example, 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives have been shown to upregulate γ-H2AX, a marker of DNA double-strand breaks, and trigger apoptosis through the activation of caspase-7.[4]
Caption: DNA damage-induced apoptosis pathway.
Experimental Workflow Overview
The general workflow for the synthesis and anticancer evaluation of novel benzoxazolone derivatives is a multi-step process that begins with chemical synthesis and culminates in mechanistic studies.
Caption: General experimental workflow.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Cytotoxicity Assays for 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro cytotoxicity assays relevant to the evaluation of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one derivatives as potential anticancer agents. The information presented herein is curated from various studies to facilitate the selection of appropriate assays and to offer insights into the cytotoxic potential and mechanisms of action of this class of compounds.
Introduction
This compound serves as a core scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for their anticancer properties, demonstrating varying degrees of cytotoxicity against different cancer cell lines. The assessment of this cytotoxic activity is a critical step in the drug discovery process, and a variety of in vitro assays are employed for this purpose. This guide will delve into the methodologies of common cytotoxicity assays, present available data for derivatives of this specific benzoxazolone, and illustrate the underlying cellular pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for aminothiazole-benzazole analogs derived from this compound.
| Derivative Structure | Cell Line | Assay | IC50 (µM) | Reference |
| Aminothiazole-benzazole analogs | MCF-7 (Breast Cancer) | Not Specified | 17.2 - 80.6 | [1] |
| Aminothiazole-benzazole analogs | A549 (Lung Cancer) | Not Specified | 17.2 - 80.6 | [1] |
Comparison of Key In Vitro Cytotoxicity Assays
The choice of cytotoxicity assay depends on the specific research question, the compound's mechanism of action, and the cell type. Below is a comparison of commonly used assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. | Well-established, cost-effective, suitable for high-throughput screening. | Indirect measurement of cell viability, can be affected by the metabolic state of the cells, requires a solubilization step for the formazan crystals. |
| SRB Assay | A colorimetric assay that measures cell density by staining total cellular protein with sulforhodamine B. | Simple, sensitive, reproducible, and less affected by metabolic activity compared to MTT. The endpoint is stable. | Requires cell fixation, which can sometimes be problematic. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, indicating loss of membrane integrity. | Direct measure of cytotoxicity (cell death), non-destructive to remaining viable cells, suitable for kinetic studies. | LDH in the serum of the culture medium can interfere; only measures late-stage cell death. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. | Specific for apoptosis, can be used in situ on fixed cells or tissues, allows for visualization of apoptotic cells. | May not detect early-stage apoptosis, can also label necrotic cells with extensive DNA damage. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison of results across different studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm.
-
Data Analysis: Calculate cell viability and IC50 values based on the absorbance readings.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring LDH released from damaged cells.
-
Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture provided by a commercial kit.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect apoptotic DNA fragmentation.
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the test compounds.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody. If a fluorescently tagged dUTP is used, the signal can be directly visualized.
-
Microscopy: Analyze the cells using fluorescence microscopy to visualize and quantify the number of TUNEL-positive (apoptotic) cells.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound derivatives often culminate in the induction of apoptosis. The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified model of the apoptotic signaling pathway that may be activated by these compounds.
Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of novel compounds.
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by benzoxazolone derivatives.
Mechanism of Action Insights
Studies on aminothiazole-benzazole analogs derived from this compound suggest that their cytotoxic effects are linked to the induction of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. Key proteins involved in this process include:
-
Caspase Family: These are proteases that execute the apoptotic process. The activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and -7) is a central event in apoptosis.
-
Bcl-2 Family: This family of proteins regulates apoptosis at the mitochondrial level. Pro-apoptotic members like BAX promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 inhibit this process. The balance between these proteins is critical for cell survival or death.
-
PARP-1: Poly(ADP-ribose) polymerase-1 is an enzyme involved in DNA repair. Its cleavage by activated caspases is a hallmark of apoptosis.
The investigation into how this compound derivatives modulate the expression and activity of these proteins is essential for understanding their anticancer potential and for the rational design of more potent analogs.
Conclusion
The in vitro evaluation of this compound derivatives requires a multi-faceted approach utilizing a panel of cytotoxicity assays. While assays like MTT and SRB provide valuable information on overall cell viability and are suitable for initial high-throughput screening, assays such as LDH and TUNEL offer more specific insights into the mode of cell death. The available data, although limited to a specific set of derivatives, indicates that this chemical scaffold holds promise for the development of new anticancer agents that act through the induction of apoptosis. Further studies employing a combination of these assays are necessary to fully elucidate the structure-activity relationships and the precise molecular mechanisms of this interesting class of compounds.
References
A Comparative Guide to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one serves as a crucial synthetic intermediate in the development of novel therapeutics, particularly kinase inhibitors. This guide provides an objective comparison of this compound with its non-methylated analog, 6-amino-1,3-benzoxazol-2(3H)-one, offering insights into their synthesis and potential reactivity in subsequent transformations.
Performance Comparison of Synthetic Intermediates
The selection of a starting material is a critical decision in a synthetic campaign, directly impacting the efficiency and overall yield of the target molecule. Here, we compare the synthesis of this compound and its non-methylated counterpart.
| Parameter | This compound | 6-amino-1,3-benzoxazol-2(3H)-one |
| Starting Material | 3-Methyl-6-nitro-1,3-benzoxazol-2-one | 6-Bromo-1,3-benzoxazol-2(3H)-one (precursor to 6-nitro derivative) |
| Synthetic Route | Reduction of the nitro group | Synthesis of the 6-nitro precursor followed by reduction |
| Reported Yield | Up to 96% for the reduction step. | 72% for the synthesis of the 6-bromo precursor. Yield for the subsequent amination is not explicitly reported but is expected to be high. |
| Key Considerations | The N-methyl group can influence solubility and reactivity in subsequent steps. | The free N-H group can be a site for side reactions or may require a protection/deprotection sequence. |
Experimental Protocols
Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and optimization.
Synthesis of this compound
This synthesis involves the reduction of the corresponding nitro compound.
Materials:
-
3-methyl-6-nitro-1,3-benzoxazol-2-one
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
A suspension of 3-methyl-6-nitro-1,3-benzoxazol-2-one in ethanol and water is prepared.
-
To this suspension, tin(II) chloride and concentrated hydrochloric acid are added.
-
The reaction mixture is heated to reflux for approximately 1.5 hours.
-
After cooling, the product is isolated by filtration, washed, and dried to yield this compound.
Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one (via 6-bromo precursor)
The synthesis of the non-methylated analog can be achieved from a bromo-substituted precursor, which would then be converted to the amino group.
Synthesis of 6-Bromo-1,3-benzoxazol-2(3H)-one: [1]
-
Materials: Appropriate starting materials for the formation of the benzoxazolone ring, followed by bromination.
-
Procedure: A previously described method is used to synthesize 6-bromo-1,3-benzoxazol-2(3H)-one, with a reported yield of 72%.[1]
Conversion to 6-amino-1,3-benzoxazol-2(3H)-one:
-
The bromo group can be converted to an amino group through various methods, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution with ammonia or an ammonia equivalent. The resulting 6-amino-1,3-benzoxazol-2(3H)-one would then be used in subsequent reactions.
Application in the Synthesis of Kinase Inhibitors
Both this compound and its non-methylated analog are valuable intermediates for the synthesis of kinase inhibitors, which often target critical signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival.[2][3] Inhibitors targeting components of this pathway are of significant therapeutic interest.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Comparative Synthesis
To objectively compare the utility of this compound and its non-methylated analog, a standardized experimental workflow is essential.
Caption: Comparative synthetic workflow.
Conclusion
Both this compound and 6-amino-1,3-benzoxazol-2(3H)-one are valuable intermediates in the synthesis of complex molecules for drug discovery. The choice between the two will depend on the specific synthetic strategy and the desired properties of the final product. The N-methylated compound may offer advantages in terms of solubility and the prevention of N-H related side reactions, while the non-methylated analog provides a handle for further functionalization. The provided synthetic routes and comparative framework should aid researchers in making an informed decision for their specific research needs.
References
A Spectroscopic Comparison of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this guide combines known data with theoretical predictions to facilitate isomer differentiation.
The structural elucidation of isomers is a critical step in chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in distinguishing between closely related molecular structures. This guide focuses on the spectroscopic differences between the 4-amino, 5-amino, 6-amino, and 7-amino isomers of 3-methyl-1,3-benzoxazol-2(3H)-one.
Comparative Spectroscopic Data
The following tables summarize the expected and available spectroscopic data for the isomers of this compound. It is important to note that while data for the 6-amino isomer is partially available, the data for the other isomers are largely predictive, based on established principles of spectroscopy and analysis of related compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | Spectroscopic Feature | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The position of the amino group at C6 leads to a specific splitting pattern. N-CH₃: Singlet around 3.3-3.5 ppm. NH₂: Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (approx. 100-150 ppm). The carbon bearing the amino group (C6) will be significantly shielded. C=O: Signal around 154 ppm. N-CH₃: Signal around 28 ppm. | |
| 4-amino-3-methyl-1,3-benzoxazol-2(3H)-one | ¹H NMR (Predicted) | Aromatic Protons: Three distinct signals in the aromatic region, with different coupling patterns compared to the 6-amino isomer due to the proximity of the amino group to the heterocyclic ring. N-CH₃: Singlet around 3.3-3.5 ppm. NH₂: Broad singlet. |
| ¹³C NMR (Predicted) | Aromatic Carbons: Six signals with different chemical shifts compared to the 6-amino isomer, particularly for carbons C4, C5, and C3a. C=O: Signal around 154 ppm. N-CH₃: Signal around 28 ppm. | |
| 5-amino-3-methyl-1,3-benzoxazol-2(3H)-one | ¹H NMR (Predicted) | Aromatic Protons: Three distinct signals in the aromatic region, with a coupling pattern distinguishable from the 4- and 6-amino isomers. N-CH₃: Singlet around 3.3-3.5 ppm. NH₂: Broad singlet. |
| ¹³C NMR (Predicted) | Aromatic Carbons: Six signals with a unique chemical shift pattern. The carbon C5 will be shielded by the amino group. C=O: Signal around 154 ppm. N-CH₃: Signal around 28 ppm. | |
| 7-amino-3-methyl-1,3-benzoxazol-2(3H)-one | ¹H NMR (Predicted) | Aromatic Protons: Three distinct signals in the aromatic region. The proton at C6 will likely show a different chemical shift and coupling due to the adjacent amino group. N-CH₃: Singlet around 3.3-3.5 ppm. NH₂: Broad singlet. |
| ¹³C NMR (Predicted) | Aromatic Carbons: Six signals with a distinct pattern, with C7 being significantly shielded. C=O: Signal around 154 ppm. N-CH₃: Signal around 28 ppm. |
Table 2: IR and Mass Spectrometry Data (Predicted and Experimental)
| Isomer | Spectroscopic Technique | Key Predicted/Experimental Features |
| This compound | IR Spectroscopy | N-H stretching (amino group): Two bands in the region 3300-3500 cm⁻¹. C=O stretching (lactam): Strong absorption around 1750-1770 cm⁻¹. C-N stretching: Around 1200-1350 cm⁻¹. Aromatic C-H stretching: Above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 164.16. Fragmentation pattern would involve loss of CO, and other characteristic fragments of the benzoxazolone ring. | |
| 4-amino, 5-amino, 7-amino Isomers | IR Spectroscopy (Predicted) | Similar key functional group frequencies to the 6-amino isomer. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to differences in the substitution pattern. |
| Mass Spectrometry (Predicted) | All isomers will have the same molecular ion peak at m/z 164.16. The fragmentation patterns are expected to be very similar, making differentiation by mass spectrometry alone challenging without high-resolution analysis and comparison to standards. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Sample Preparation (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain high-resolution mass data to confirm the elemental composition.
Visualization of Isomeric Differences
The primary distinguishing features between the isomers are expected in their ¹H NMR spectra, specifically in the aromatic region. The following diagram illustrates the structural differences and the expected impact on the proton signals.
Caption: Isomeric structures and their predicted ¹H NMR spectral differences.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. While experimental data for all isomers is not currently available in the public domain, the combination of existing data and theoretical predictions offers valuable insights for their structural characterization. Researchers are encouraged to acquire experimental data for a definitive comparison.
benchmarking 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one derivatives against known kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, recognized for its broad biological activities.[1] Recent studies have highlighted the potential of its derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases. This guide provides a comparative analysis of novel 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one derivatives and related benzoxazolones against established kinase inhibitors, supported by experimental data and detailed protocols.
I. Comparative Efficacy: In Vitro Kinase Inhibition
The inhibitory activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), a measure of a drug's potency. Lower IC50 values indicate greater potency. The following tables summarize the inhibitory activities of representative benzoxazolone derivatives against two key kinases—Kinase Insert Domain Receptor (KDR/VEGFR2) and p38α Mitogen-Activated Protein Kinase (MAPK)—compared to well-characterized benchmark inhibitors.
Table 1: KDR (VEGFR2) Inhibition Profile
KDR is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Its inhibition is a key strategy in anti-cancer therapy. In a study evaluating a library of amino-benzoxazole derivatives, several compounds demonstrated significant inhibitory activity against KDR.[2] The data below compares the most potent derivative from this library with Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[2]
| Compound | Target Kinase | IC50 (µM) | Reference |
| Amino-Benzoxazole Derivative 1 | KDR | 6.855 | [2] |
| Sorafenib (Benchmark) | KDR | - | [2]* |
*Note: In the referenced study, Sorafenib was used as a positive control for docking studies, and while its potent inhibition of KDR is well-established, a specific IC50 value was not reported within this particular study.[2]
Table 2: p38α MAPK Inhibition Profile
The p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and stress. It is a key target for the development of anti-inflammatory drugs. A series of novel benzoxazole derivatives incorporating a 1,2,4-triazole moiety were synthesized and evaluated for p38α MAPK inhibition.[3]
| Compound | Target Kinase | IC50 (µM) | Reference |
| Benzoxazole Derivative 5b | p38α MAPK | 0.031 | [3] |
| SB 203580 (Benchmark) | p38α MAPK | 0.043 | [3] |
The data indicates that the benzoxazole derivative 5b exhibits superior inhibitory potency against p38α MAPK compared to the well-known inhibitor SB 203580.[3]
II. Signaling Pathway Context
To understand the therapeutic potential of these inhibitors, it is essential to visualize their point of intervention within cellular signaling cascades. The following diagrams illustrate the role of KDR in angiogenesis and p38α MAPK in the inflammatory response.
III. Experimental Protocols
The determination of IC50 values is fundamental for the preclinical assessment of kinase inhibitors. Below is a generalized protocol for an in vitro kinase assay framework that can be adapted for specific kinases like KDR or p38α MAPK.
General In Vitro Kinase Assay Protocol
This protocol provides a general framework. Specific concentrations, substrates, and incubation times must be optimized for each specific kinase-inhibitor pair.[4][5]
Objective: To determine the concentration of a test compound that reduces the enzymatic activity of a target kinase by 50% (IC50).
Materials:
-
Kinase: Purified, active recombinant human kinase (e.g., KDR, p38α MAPK).
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., a generic substrate like myelin basic protein or a specific peptide sequence).
-
Kinase Buffer: Typically contains a buffer salt (e.g., HEPES, Tris-HCl), MgCl2, a reducing agent (DTT), and other components to ensure optimal enzyme activity.[4]
-
ATP: Adenosine triphosphate, often used at a concentration near its Km value for the kinase. Radiolabeled [γ-³²P]ATP or [γ-³³P]ATP may be used for radiometric assays.[4][6]
-
Test Compounds: Benzoxazolone derivatives and benchmark inhibitors, dissolved in DMSO and prepared in a serial dilution.
-
Assay Plates: 96-well or 384-well plates.
-
Detection Reagent: Dependent on the assay format (e.g., ADP-Glo™, Kinase-Glo®, phosphospecific antibody).[7]
-
Plate Reader: Instrument capable of measuring luminescence, fluorescence, or radioactivity.
Workflow Diagram:
Procedure:
-
Compound Plating: Add serially diluted test compounds and controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of an assay plate.
-
Enzyme Addition: Add the kinase enzyme solution to each well. A pre-incubation step of 10-30 minutes allows the compound to bind to the kinase before the reaction starts.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the kinase activity. The method depends on the assay format:
-
Luminescence-Based (e.g., ADP-Glo™): This format quantifies the amount of ADP produced. A reagent is added to deplete unused ATP, followed by a second reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction to produce light.[7]
-
Radiometric: This "gold standard" method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate. The phosphorylated substrate is captured, and the radioactivity is measured.[4][6]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
This guide demonstrates that derivatives of the benzoxazolone scaffold are a promising source of novel kinase inhibitors, with some compounds showing potency superior to established benchmarks. Further investigation, including selectivity profiling across a broader kinase panel and cell-based assays, is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bmglabtech.com [bmglabtech.com]
Assessing the Selectivity of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one Derivatives for Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the development of therapeutic agents that exhibit high selectivity for cancer cells over healthy cells is a paramount objective. This guide provides a comparative analysis of the anti-cancer activity and selectivity of derivatives of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We present experimental data on their cytotoxicity against various cancer cell lines and compare their performance with non-cancerous cells to determine their selectivity index. Furthermore, we delve into the mechanistic aspects of their action, focusing on the induction of apoptosis. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further investigation by researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity and Selectivity
The in vitro cytotoxic activity of this compound derivatives was evaluated against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549). To assess the selectivity of these compounds, their cytotoxicity was also tested against non-cancerous cell lines, such as human lung fibroblasts (WI-38). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined using the MTT assay. The selectivity index (SI) was calculated as the ratio of the IC50 value for the normal cell line to that for the cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| Compound 6b ¹ | MCF-7 | 17.2 ± 1.9 | - | - | - | [1] |
| A549 | 19.0 ± 3.2 | - | - | - | [1] | |
| Benzoxazole Deriv. 1 | MCF-7 | 15.21 | WI-38 | 37.97 | 2.50 | [2] |
| Benzoxazole Deriv. 2 | HepG2 (Liver) | 10.50 | WI-38 | 37.97 | 3.62 | [2] |
¹Compound 6b is an amide-functionalized aminothiazole-benzazole analog derived from a 6-amino-3-methyl-1,3-benzazol-2(3H)-one core structure.[1]
Mechanism of Action: Induction of Apoptosis
Several studies indicate that this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The apoptotic cascade is a complex process regulated by a variety of signaling proteins. Key among these are the Bcl-2 family of proteins, which include pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, and the caspase family of proteases.
For instance, investigations into "Compound 6b" revealed its impact on key apoptotic proteins, including Caspase-7, PARP-1, BAX, and Bcl-2.[1] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 lead to an increased Bax/Bcl-2 ratio, which in turn triggers the mitochondrial pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of executioner caspases, such as Caspase-3 and Caspase-7, which ultimately dismantle the cell.
Apoptosis induction by this compound derivatives.
Experimental Protocols
To ensure the reliability and reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: After treatment with the compounds, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The derivatives of this compound represent a promising class of compounds with significant anti-cancer potential. The presented data demonstrates their ability to selectively inhibit the growth of cancer cells while exhibiting lower toxicity towards normal cells, as indicated by their favorable selectivity indices. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key regulatory proteins such as Bax, Bcl-2, and caspases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of these compounds as novel and more selective cancer therapeutics.
References
A Comparative Analysis of Synthetic Routes to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to inform the selection of the most suitable pathway based on factors such as yield, reagent availability, and reaction conditions.
Route 1: Two-Step Synthesis from 6-nitro-1,3-benzoxazol-2(3H)-one
This synthetic approach commences with the commercially available 6-nitro-1,3-benzoxazol-2(3H)-one and involves two sequential steps: N-methylation followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Synthesis of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a methylating agent like dimethyl sulfate is added. The reaction is typically carried out in the presence of a base, for instance, potassium carbonate, to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation with water, followed by filtration and drying.
Step 2: Synthesis of this compound
The intermediate, 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one, is dissolved in a mixture of ethanol and water. To this solution, a reducing agent, tin(II) chloride dihydrate (SnCl₂·2H₂O), is added in excess, along with hydrochloric acid. The reaction mixture is then heated to reflux for approximately 1.5 hours. After cooling, the reaction is quenched, and the pH is adjusted to be basic, typically with a sodium hydroxide solution. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, dried over a drying agent like anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. A reported yield for this reduction step is 96%.[1]
Route 2: Three-Step Synthesis from 2-amino-4-nitrophenol
This alternative pathway begins with the readily available 2-amino-4-nitrophenol and proceeds through cyclization, N-methylation, and nitro group reduction.
Experimental Protocol:
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2(3H)-one
2-amino-4-nitrophenol is reacted with a carbonylating agent to form the benzoxazolone ring. A common and effective method involves heating 2-amino-4-nitrophenol with urea at an elevated temperature, typically around 130-140°C. This reaction is often carried out without a solvent or in a high-boiling solvent. The reaction proceeds with the evolution of ammonia. Upon completion, the reaction mixture is cooled, and the solid product is purified by recrystallization.
Step 2: Synthesis of 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one
This step is identical to the first step of Route 1, where the synthesized 6-nitro-1,3-benzoxazol-2(3H)-one is N-methylated using a methylating agent like dimethyl sulfate in the presence of a base.
Step 3: Synthesis of this compound
This final reduction step is also identical to the second step of Route 1. The 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one is reduced to the desired amino compound using a reducing agent such as tin(II) chloride dihydrate in an acidic medium.
Comparative Data Summary
| Parameter | Route 1 | Route 2 |
| Starting Material | 6-nitro-1,3-benzoxazol-2(3H)-one | 2-amino-4-nitrophenol |
| Number of Steps | 2 | 3 |
| Key Reactions | N-methylation, Nitro reduction | Cyclization, N-methylation, Nitro reduction |
| Reported Yield (Final Step) | 96% (for reduction step)[1] | Dependent on yields of cyclization and methylation steps |
| Reagent Availability | Starting material is commercially available | Starting material is readily available |
| Overall Efficiency | Potentially higher due to fewer steps | May have a lower overall yield due to an additional step |
Visualizing the Synthetic Pathways
To further clarify the sequence of reactions in each route, the following diagrams illustrate the synthetic workflows.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 is a more direct approach with fewer synthetic steps, which could translate to a higher overall yield and reduced production time, especially given the high reported yield for the final reduction step. The commercial availability of the starting material further enhances its attractiveness.
The ultimate choice between these two synthetic pathways will depend on the specific needs and priorities of the research or development team, including factors such as scale, cost, time constraints, and the availability of reagents and starting materials. This guide provides the necessary data to make an informed decision.
References
A Comparative Guide to 6-Amino-3-Methyl-1,3-Benzoxazol-2(3H)-one Derivatives in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one derivatives as inducers of apoptosis, a critical mechanism in cancer therapy. The following sections present a compilation of experimental data, detailed protocols for key assays, and visualizations of the pertinent signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Data Presentation: Comparative Efficacy of Benzoxazolone Derivatives
The pro-apoptotic potential of various this compound derivatives has been evaluated in several cancer cell lines. The following tables summarize the cytotoxic activity (IC50 values) and the extent of apoptosis induction for selected compounds from published studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50) of this compound Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Amide-functionalized aminothiazole-benzazole analog (Compound 6b) | MCF-7 (Breast Cancer) | 17.2 ± 1.9 | [1] |
| A549 (Lung Cancer) | 19.0 ± 3.2 | [1] | |
| Benzoxazole derivative (Compound 8g) | HCT-116 (Colon Cancer) | Not explicitly stated, but showed 68.0% growth inhibition | [2][3] |
| Benzoxazole derivative (Compound 12e) | HCT-116 (Colon Cancer) | Not explicitly stated, but showed 59.11% growth inhibition | [2][3] |
Table 2: Apoptosis Induction by Benzoxazolone Derivatives in HCT-116 Colon Cancer Cells
| Compound ID | Parameter | Result | Reference |
| Benzoxazole derivative (Compound 8g) | Total Apoptosis (%) | 17% | [2][3] |
| Caspase-3 Activation (fold increase) | 6 | [2][3] | |
| Bcl-2 Inhibition (%) | 60.2% | [2][3] | |
| Benzoxazole derivative (Compound 12e) | Total Apoptosis (%) | 22% | [2][3] |
| Caspase-3 Activation (fold increase) | 8 | [2][3] | |
| Bcl-2 Inhibition (%) | 69.2% | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. The following are standard protocols for the key assays used to evaluate the apoptosis-inducing effects of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazolone derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the benzoxazolone derivatives at their IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for apoptosis induction by these derivatives and a general experimental workflow.
Caption: A general experimental workflow for the evaluation of apoptosis induction.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by these derivatives.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Immediate Reference: Key Safety and Disposal Information
This document provides comprehensive guidance on the proper disposal procedures for 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, a chemical compound requiring careful handling due to its potential health hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance in a laboratory setting.
Hazard Profile and Safety Summary
This compound is classified with the following hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Adherence to safety protocols is paramount when handling this substance.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Containment:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
3. Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department with accurate information about the waste, including its chemical name and quantity.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Immediate Reference: Key Safety and Handling Protocols
This document provides critical safety and logistical information for the handling and disposal of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The following table summarizes its hazard classifications and the mandatory personal protective equipment.
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3][4] | Wear protective gloves, protective clothing, eye protection, and face protection.[3][5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | Wear protective gloves.[3][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | Wear eye protection/face protection.[3][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1] | Use only outdoors or in a well-ventilated area.[5][6] Avoid breathing dust/fumes.[5][6] In case of insufficient ventilation, wear suitable respiratory equipment. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[6] | Wear protective gloves and protective clothing.[3][5] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[6] | Use only outdoors or in a well-ventilated area.[5][6] Avoid breathing dust/fumes.[5][6] In case of insufficient ventilation, wear suitable respiratory equipment. |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Detailed Experimental Protocols
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation.[6] Wear protective clothing when there is a risk of exposure.[6] Use in a well-ventilated area.[6] Prevent the concentration of dust in hollows and sumps.[6] Do not eat, drink, or smoke when using this product.[4][6] Wash hands thoroughly with soap and water after handling.[6]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Protect containers from physical damage and check regularly for leaks.[6]
Accidental Release Measures:
-
Immediate Actions: Evacuate the area and move upwind.[6] Remove all sources of ignition.[6]
-
Containment: Prevent the spillage from entering drains or water courses.[6] Contain the spill with sand, earth, or vermiculite.[6]
-
Cleanup: Use dry clean-up procedures and avoid generating dust.[6] Collect solid residues and seal them in labeled drums for disposal.[6]
-
Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[6] Wash the affected area and prevent runoff into drains.[6]
Disposal Plan:
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[6]
First-Aid Procedures:
-
If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and give plenty of water to drink.[4][6] Seek immediate medical advice.[6]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][5][6] If not breathing, give artificial respiration.[4][6] Seek medical attention.[5][6]
-
In Case of Skin Contact: Immediately flush skin and hair with running water and soap, if available.[6] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation occurs.[5][6]
-
In Case of Eye Contact: Immediately wash out with fresh running water for at least 15 minutes, holding the eyelids apart.[5][6] Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[3][5] Seek immediate medical attention.[6]
References
- 1. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 6486006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-amino-1,3-benzoxazol-2(3H)-one | C7H6N2O2 | CID 826989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-amino-1,3-benzoxazol-2(3h)-one, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




